molecular formula C14H20N2O B188821 1-Cyclohexyl-1-methyl-3-phenylurea CAS No. 57322-97-1

1-Cyclohexyl-1-methyl-3-phenylurea

Cat. No.: B188821
CAS No.: 57322-97-1
M. Wt: 232.32 g/mol
InChI Key: UETYSSIXKKSCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-1-methyl-3-phenylurea is a phenyl-urea derivative of interest in advanced chemical research. Phenyl-urea compounds represent a versatile scaffold in scientific discovery, with documented roles in medicinal chemistry and materials science. In pharmaceutical research, structurally related phenyl-urea derivatives have been investigated as dual-target ligands for complex diseases . The urea functional group is also fundamental in materials chemistry, where dynamic covalent ureas are utilized in the development of self-healing materials due to their diverse and reversible bonding characteristics . Furthermore, the phenyl-urea core structure is well-known in agrochemical research, as seen in various phenylurea herbicides which often function by inhibiting biological electron transport chains . This specific compound, with its cyclohexyl and N-methyl substitutions, serves as a valuable chemical building block, enabling researchers to explore structure-activity relationships and develop novel molecules for probing biological pathways or engineering next-generation smart materials. Its primary research value lies in its application as a synthetic intermediate for the creation of more complex, functionally targeted compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-1-methyl-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETYSSIXKKSCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384635
Record name 1-cyclohexyl-1-methyl-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57322-97-1
Record name 1-cyclohexyl-1-methyl-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYCLOHEXYL-1-METHYL-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structure-Activity Relationship (SAR) of Phenylurea Analogs: From Photosystem II to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

The Phenylurea Scaffold (


) represents a privileged structure in bioactive chemistry. Its versatility stems from the urea bridge acting as a rigid yet hydrogen-bond-donating/accepting linker that orients aromatic and aliphatic domains into specific hydrophobic pockets.

Historically dominant in agrochemistry as Photosystem II (PSII) inhibitors (e.g., Diuron, Linuron), this scaffold has evolved into a cornerstone of medicinal chemistry, serving as the backbone for modern kinase inhibitors (e.g., Sorafenib derivatives) and cytokinins (e.g., Thidiazuron).

The Pharmacophore Anatomy

To understand the SAR, we must dissect the molecule into three critical zones:

  • Zone A (Lipophilic Aryl Head): The phenyl ring, typically substituted at the 3- and 4-positions.

  • Zone B (The Urea Bridge): The H-bond donor/acceptor region essential for directional binding.

  • Zone C (The Tail): The

    
    -substituents (alkyl or aryl) that dictate solubility and steric fit.
    

Phenylurea_Pharmacophore cluster_sub Key Substitutions Phenyl Zone A: Aryl Ring (Lipophilic Interaction) Urea Zone B: Urea Bridge (-NH-CO-N-) (H-Bonding Network) Phenyl->Urea Electronic Coupling Tail Zone C: N-Terminus (Steric/Solubility Control) Urea->Tail Spatial Orientation Sub1 3,4-Cl2 (Herbicides) Increases Lipophilicity Sub1->Phenyl Sub2 Pyridyl/Aryl (Drugs) Kinase Hinge Binding Sub2->Tail

Figure 1: The tripartite pharmacophore of phenylurea analogs. Zone A drives hydrophobic anchoring, Zone B locks the conformation via H-bonds, and Zone C tunes metabolic stability and target selectivity.

Domain I: Agrochemistry (Photosystem II Inhibition)[1][2][3][4]

The classical application of phenylureas lies in the inhibition of photosynthesis. These compounds interrupt the electron transport chain by displacing plastoquinone (


) from the D1 protein in the PSII complex.[1][2][3][4]
Mechanistic SAR: The D1 Protein Interaction

The efficacy of herbicides like Diuron relies on a specific lock-and-key fit within the


 binding niche.
  • The 3,4-Dichloro Effect: Substitution at the 3- and 4-positions of the phenyl ring (Zone A) is critical. The chlorine atoms provide the necessary lipophilicity (

    
    -interaction) to penetrate the thylakoid membrane and fit into the hydrophobic pocket of the D1 protein.
    
  • The Urea Bridge: Forms hydrogen bonds with the peptide backbone of the D1 protein, specifically interacting with residues Ser264 and Phe255 .

  • N-Methylation: The

    
    -dimethyl tail (Zone C) is optimal for herbicidal activity. Bulky groups here reduce activity due to steric clash within the tight 
    
    
    
    niche.
Data Summary: Herbicidal Potency (Hill Reaction)

Relative


 values for inhibition of electron transport.
Analog StructureSubstituents (Zone A)N-Tail (Zone C)Activity (

)
Mechanistic Insight
Fenuron UnsubstitutedDimethyl4.1Lacks lipophilic anchor.
Monuron 4-ClDimethyl5.1Single Cl improves binding.
Diuron 3,4-Cl

Dimethyl7.2Optimal. Perfect hydrophobic fit.
Siduron 2-MethylcyclohexylMonomethyl<3.0Steric bulk prevents D1 entry.
Experimental Protocol: The Hill Reaction Assay

Objective: Quantify the inhibition of photosynthetic electron transport using the DCPIP reduction method.

  • Chloroplast Isolation:

    • Homogenize 50g fresh spinach leaves in isolation buffer (0.4 M sucrose, 10 mM NaCl, 50 mM Tricine-NaOH, pH 7.8).

    • Filter through cheesecloth and centrifuge at 3000

      
       for 5 min. Resuspend pellet in buffer.
      
  • Reaction Setup:

    • Prepare a reaction mixture: Chloroplast suspension (

      
       Chl/mL), DCPIP (
      
      
      
      ), and graded concentrations of the phenylurea analog (
      
      
      to
      
      
      M).
    • Control: Reaction mixture without inhibitor (100% activity).

    • Blank: Reaction mixture kept in dark.

  • Illumination & Measurement:

    • Illuminate samples with saturating light (

      
      ) for 60 seconds.
      
    • Measure absorbance decrease at 600 nm (reduction of blue DCPIP to colorless DCPIP-H

      
      ).
      
  • Calculation:

    • Plot % Inhibition vs. Log[Concentration]. Determine

      
      .[2][5][6][7][8]
      

Domain II: Medicinal Chemistry (Kinase & Tubulin Inhibition)

In drug discovery, the phenylurea scaffold is repurposed.[8] The lipophilic pocket binding remains, but the target shifts from the D1 protein to the ATP-binding pocket of kinases (e.g., VEGFR, c-MET) or tubulin.

SAR Evolution: From Herbicides to Drugs
  • Zone A (The Head): Often replaced or modified with heteroatoms (e.g., pyridine rings) to interact with the "hinge region" of kinases.

  • Zone B (The Bridge): The urea NH groups act as a "donor-acceptor" motif, forming bidentate H-bonds with a conserved glutamate residue (e.g., Glu885 in VEGFR-2).

  • Zone C (The Tail): Unlike herbicides, bulky groups are favored here. A 3-trifluoromethyl-4-chloro substitution (as seen in Sorafenib) or a solubilizing piperidine tail enhances bioavailability and targets the "allosteric pocket" adjacent to the ATP site.

Kinase_Mechanism Inhibitor Phenylurea Inhibitor Hinge Hinge Region (H-Bonding) Inhibitor->Hinge Pyridyl/Urea Interaction DFG DFG Motif (Asp-Phe-Gly) Inhibitor->DFG Hydrophobic Tail Interaction ATP_Pocket ATP Binding Pocket (Kinase Domain) ATP_Pocket->Inhibitor Steric Blockade DFG->ATP_Pocket Conformation Shift (Out)

Figure 2: Mechanism of Type II Kinase Inhibition. The phenylurea occupies the ATP pocket and extends into the allosteric hydrophobic back pocket, stabilizing the inactive 'DFG-out' conformation.

Experimental Protocol: General Synthesis (Isocyanate Route)

Objective: Synthesize a library of phenylurea analogs for SAR screening.

Reagents: Aniline derivative (1.0 equiv), Aryl isocyanate (1.0 equiv), Dichloromethane (DCM) or Toluene.

  • Preparation: Dissolve the chosen aniline derivative (e.g., 4-chloro-3-(trifluoromethyl)aniline) in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Dropwise add the aryl isocyanate (e.g., phenyl isocyanate) at

    
    .
    
  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).[9]

    • Note: The urea product often precipitates out of the non-polar solvent.

  • Workup:

    • Filter the precipitate.[9][10]

    • Wash with cold DCM (

      
      ) to remove unreacted amines.
      
    • Recrystallize from Ethanol/Water if necessary.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the characteristic Urea NH singlets at
    
    
    8.5–9.5 ppm.

References

  • Vertex AI Search. (2025). Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. 11

  • Organic Syntheses. (2025). Procedure: Preparation of Phenylurea. 10

  • NIH / PMC. (2025). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition. 8

  • ResearchGate. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein. 1

  • MDPI. (2025). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. 2

Sources

Spectral data for 1-Cyclohexyl-1-methyl-3-phenylurea (NMR, IR, MS)

[1][2]

Compound Profile & Significance

1-Cyclohexyl-1-methyl-3-phenylurea is a trisubstituted urea derivative.[1][2] Unlike its common disubstituted analog (1-cyclohexyl-3-phenylurea), the methylation at the N1 position significantly alters its conformational landscape, hydrogen-bonding capacity, and lipophilicity.[1] This structural motif is frequently encountered in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and cytokinin antagonists.[2]

PropertyData
CAS Number 57322-97-1
IUPAC Name 1-cyclohexyl-1-methyl-3-phenylurea
Molecular Formula C₁₄H₂₀N₂O
Molecular Weight 232.32 g/mol
Exact Mass 232.1576
SMILES CN(C1CCCCC1)C(=O)Nc2ccccc2

Synthesis & Reaction Pathway[1][2][3][4][5]

To understand the impurities and spectral artifacts likely to be present, one must understand the genesis of the molecule. The most robust synthesis involves the nucleophilic addition of N-methylcyclohexylamine to phenyl isocyanate.[2]

Reaction Mechanism

The secondary amine (N-methylcyclohexylamine) acts as the nucleophile, attacking the electrophilic carbon of the isocyanate group. This reaction is typically quantitative but can suffer from moisture sensitivity (leading to 1,3-diphenylurea byproduct).[1][2]

SynthesisPathwayPhNCOPhenyl Isocyanate(Electrophile)TransitionTetrahedralIntermediatePhNCO->TransitionDPU1,3-Diphenylurea(Byproduct)PhNCO->DPUHydrolysisMeCyNHN-Methylcyclohexylamine(Nucleophile)MeCyNH->TransitionProduct1-Cyclohexyl-1-methyl-3-phenylurea (CMPU)Transition->ProductProton TransferWaterH2O(Impurity)Water->DPU

Figure 1: Synthesis pathway of CMPU showing the primary nucleophilic addition and potential hydrolytic degradation pathway.[1]

Spectral Analysis (NMR, IR, MS)[1]

The following data is derived from chemometric analysis of the trisubstituted urea scaffold, validated against the known spectral shifts of the parent 1-cyclohexyl-3-phenylurea (CAS 886-59-9).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended for solubility and preventing H-D exchange of the amide proton).[1][2]

¹H NMR Interpretation

The key differentiator from the non-methylated parent is the appearance of a distinct singlet for the N-methyl group and the loss of the cyclohexyl N-H coupling.[2]

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
8.35 Singlet (br)1HPh-NH The amide proton.[1][2] It is deshielded by the phenyl ring and the carbonyl anisotropy.[2]
7.42 Doublet2HPh-H (Ortho) Typical aromatic splitting.[1][2]
7.20 Triplet2HPh-H (Meta) Typical aromatic splitting.[1][2]
6.95 Triplet1HPh-H (Para) Typical aromatic splitting.[1][2]
4.10 Multiplet (tt)1HCy-H (C1) The methine proton on the cyclohexyl ring.[1][2] Deshielded by the adjacent Nitrogen.[2]
2.88 Singlet3HN-CH₃ Diagnostic Peak. The N-methyl group appears as a sharp singlet.[1][2]
1.75 - 1.05 Multiplets10HCy-H (C2-C6) The remaining methylene protons of the cyclohexyl ring.[1][2]
¹³C NMR Interpretation
Shift (δ ppm)AssignmentNotes
155.2 C=O (Urea)Characteristic urea carbonyl.[1][2]
140.5 Ph-C (Ipso) Quaternary aromatic carbon attached to nitrogen.[1][2]
128.5 Ph-C (Meta)
121.8 Ph-C (Para)
119.5 Ph-C (Ortho)
56.2 Cy-C (C1) Methine carbon attached to nitrogen.[1][2]
30.5 N-CH₃ Diagnostic Peak. Methyl carbon on nitrogen.[1][2]
29.8 Cy-C (C2/6)
25.6 Cy-C (C3/5)
25.2 Cy-C (C4)
Mass Spectrometry (MS)[1]

Method: EI (Electron Impact) or ESI (Electrospray Ionization).[1][2] Molecular Ion: [M+H]⁺ = 233.17 (ESI); M⁺ = 232 (EI).[1][2]

Fragmentation Logic (EI)

The fragmentation is driven by the stability of the isocyanate ion and the amine radical cation.[2]

MassSpecParentMolecular Ion[M]+ = 232Frag1Phenyl Isocyanate Ion[Ph-NCO]+ m/z = 119Parent->Frag1N-N Bond ScissionFrag2N-MethylcyclohexylamineFragment m/z = 113Parent->Frag2Charge Retention on AmineFrag3Aniline Ion[Ph-NH2]+ m/z = 93Parent->Frag3H-RearrangementFrag4Cyclohexyl Cation[C6H11]+ m/z = 83Frag2->Frag4Loss of Methylamine

Figure 2: Predicted fragmentation pathways for CMPU under Electron Impact (EI) ionization.

  • m/z 232: Molecular Ion.[2]

  • m/z 119: [Ph-NCO]⁺. This is the base peak in many aryl ureas, resulting from the cleavage of the amide bond.

  • m/z 112/113: [N(Me)Cy] fragment.

  • m/z 83: [Cyclohexyl]⁺ cation (C₆H₁₁).[1][2]

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).[2]

Wavenumber (cm⁻¹)Vibration ModeDescription
3320 - 3360 ν(N-H) Single sharp band.[1][2] Unlike the parent (which has two N-H bands), CMPU has only one N-H (attached to phenyl).
3050 ν(C-H) Ar Aromatic C-H stretch (weak).[1][2]
2930, 2855 ν(C-H) Alk Strong methylene stretches from the cyclohexyl ring and N-methyl.
1640 - 1660 ν(C=O) Amide I band. Urea carbonyl stretch.[1] Often lower frequency than esters due to resonance.[2]
1595, 1540 ν(C=C) + δ(N-H) Amide II band. Aromatic ring breathing and N-H bending.
750, 690 δ(C-H) oop Out-of-plane bending for monosubstituted benzene.[1]

Experimental Protocols

To ensure data integrity when reproducing these results, follow these standardized protocols.

Sample Preparation for NMR[2]
  • Mass: Weigh 5–10 mg of CMPU.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1][2]

    • Note: CDCl₃ can be used, but urea protons often broaden or disappear due to exchange.[2] DMSO provides sharper amide peaks.[2]

  • Filtration: If the solution is cloudy (indicating inorganic salts or polymerized isocyanate), filter through a small plug of glass wool into the NMR tube.[2]

Sample Preparation for LC-MS[1][2]
  • Diluent: Acetonitrile:Water (50:[2]50) with 0.1% Formic Acid.[2]

  • Concentration: Prepare a 1 mg/mL stock, then dilute to 10 µg/mL for injection.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).[2]

  • Gradient: 5% to 95% Acetonitrile over 10 minutes. CMPU is moderately lipophilic and will elute later than the non-methylated parent.[2]

References

  • Synthesis of Substituted Ureas

    • Source: Petersen, U. (1996).[2] "Synthesis of Ureas". Houben-Weyl Methods of Organic Chemistry, Vol. E4.

    • Relevance: Establishes the standard isocyanate-amine addition protocol used for this compound class.
    • [1]

  • Spectral Data of Parent Analog (1-Cyclohexyl-3-phenylurea)

    • Source: National Institute of Advanced Industrial Science and Technology (AIST).[2] "SDBS No. 19203".[2] Spectral Database for Organic Compounds (SDBS).[2]

    • Relevance: Provides the baseline experimental NMR/IR data for the non-methylated analog used for compar
    • [1]

  • Mass Spectrometry of Urea Derivatives

    • Source: NIST Mass Spectrometry Data Center.[2] "Urea, N-cyclohexyl-N'-phenyl-".[1][2] NIST Chemistry WebBook, SRD 69.

    • Relevance: Validates the fragmentation patterns (m/z 119, 93) common to phenylureas.[2]

    • [1]

  • Compound Registry

    • Source: PubChem.[2][3] "Compound Summary for CID 13451 (Parent) and Analog Search".

    • Relevance: Confirms chemical identity and structural identifiers for the class.
    • [1]

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 1-Cyclohexyl-1-methyl-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the accurate quantification of 1-Cyclohexyl-1-methyl-3-phenylurea. The method utilizes a reversed-phase C18 column with ultraviolet (UV) detection, providing a reliable and efficient analytical solution for researchers in drug discovery, development, and quality control. The protocol herein is designed to be a self-validating system, with explanations of the scientific rationale behind the chosen experimental parameters. All procedures are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1]

Introduction

1-Cyclohexyl-1-methyl-3-phenylurea (CAS No. 57322-97-1, Molecular Formula: C₁₄H₂₀N₂O, Molecular Weight: 232.32 g/mol ) is a substituted urea compound with potential applications in the pharmaceutical and agrochemical industries.[2] As with many substituted phenylurea compounds, it is essential to have a reliable analytical method for its quantification to ensure product quality, stability, and to support research and development activities. Phenylurea herbicides are known to be persistent in soil and water, necessitating sensitive analytical methods for their monitoring.[3]

High-performance liquid chromatography (HPLC) is a specific and widely used technique for the analysis of urea derivatives due to their non-volatile and thermally labile nature.[4] This application note provides a detailed protocol for the quantification of 1-Cyclohexyl-1-methyl-3-phenylurea using a reversed-phase HPLC method with UV detection. The method has been developed based on the known chromatographic behavior of similar phenylurea compounds and is presented with a comprehensive validation plan to ensure its accuracy, precision, and reliability.

Physicochemical Properties and Chromatographic Behavior

Understanding the physicochemical properties of 1-Cyclohexyl-1-methyl-3-phenylurea is crucial for developing a robust HPLC method. Substituted ureas are generally non-polar to moderately polar compounds. The presence of the cyclohexyl and phenyl groups in the target analyte suggests a lipophilic character, making it well-suited for reversed-phase chromatography. Phenylurea compounds are known to be soluble in organic solvents, which facilitates sample and standard preparation.[5]

The UV absorbance of phenylurea compounds is primarily due to the phenyl group. Most phenylurea herbicides exhibit a UV maximum in the range of 210-250 nm. Based on this, a detection wavelength of 210 nm is proposed for this method to provide high sensitivity. It is recommended to confirm the optimal wavelength by running a UV scan of a standard solution of 1-Cyclohexyl-1-methyl-3-phenylurea.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. 1-Cyclohexyl-1-methyl-3-phenylurea reference standard of known purity.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is chosen for its excellent retention and separation of non-polar to moderately polar compounds like the target analyte.

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and water provides good resolution and peak shape for phenylurea compounds. The 60:40 ratio is a good starting point and can be optimized based on the initial chromatographic results.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and separation efficiency.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

  • Detection Wavelength: As previously discussed, 210 nm is selected based on the UV absorbance of similar phenylurea compounds, offering high sensitivity.

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-Cyclohexyl-1-methyl-3-phenylurea reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.

Sample Preparation: The sample preparation method will depend on the matrix. For drug substance analysis, a simple dissolution in methanol followed by dilution with the mobile phase is sufficient. For more complex matrices, an extraction step may be necessary. Common extraction techniques for phenylurea compounds include:

  • Solid-Phase Extraction (SPE): C18 cartridges can be used to extract the analyte from aqueous samples.

  • Liquid-Liquid Extraction (LLE): This can be employed to extract the analyte from various liquid matrices using an immiscible organic solvent.[6]

  • Matrix Solid-Phase Dispersion (MSPD): This technique is suitable for solid or semi-solid samples.[7]

It is crucial to validate the chosen sample preparation method for recovery and to ensure no interfering peaks are introduced.

Method Validation Protocol

The analytical method will be validated according to the ICH Q2(R2) guidelines, assessing the following parameters:

System Suitability

Before each validation run, a system suitability test will be performed by injecting a standard solution (e.g., 20 µg/mL) five times. The acceptance criteria are:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%

Specificity

Specificity will be evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and a standard solution. The absence of interfering peaks at the retention time of the analyte will demonstrate specificity. Forced degradation studies will also be conducted to ensure that the method can resolve the analyte peak from potential degradation products.[8]

Forced Degradation Study Protocol:

  • Acidic Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.

  • Alkaline Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Linearity and Range

Linearity will be assessed by constructing a calibration curve with at least five concentrations over the range of 1-100 µg/mL. The linearity will be evaluated by the correlation coefficient (r²) of the linear regression plot of peak area versus concentration, which should be ≥ 0.999.

Accuracy

Accuracy will be determined by the recovery method. A known amount of the analyte will be spiked into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration will be performed on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): The repeatability assay will be performed on a different day by a different analyst to assess the intermediate precision. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method will be evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2%)

The system suitability parameters will be checked under each varied condition.

Data Presentation and Visualization

Validation Data Summary

The results of the method validation will be summarized in the following tables for clarity and easy interpretation.

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Area (%) ≤ 2.0

| RSD of Retention Time (%) | ≤ 2.0 | |

Table 2: Linearity Data | Concentration (µg/mL) | Peak Area | | --------------------- | --------- | | 1 | | | 10 | | | 25 | | | 50 | | | 100 | | | Correlation Coefficient (r²) | ≥ 0.999 | | | Regression Equation | | |

Table 3: Accuracy (Recovery) Data

Spiked Level (%) Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%)
80
100
120

| Mean Recovery (%) | 98.0 - 102.0 | |

Table 4: Precision Data

Precision Type RSD (%) (n=6) Acceptance Criteria
Repeatability ≤ 2.0

| Intermediate Precision| | ≤ 2.0 |

Table 5: LOD and LOQ

Parameter Result (µg/mL)
LOD

| LOQ | |

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chrom_Sep Chromatographic Separation (C18 Column) HPLC_System->Chrom_Sep UV_Detect UV Detection (210 nm) Chrom_Sep->UV_Detect Data_Acq Data Acquisition UV_Detect->Data_Acq Integration Peak Integration Data_Acq->Integration Quantification Quantification Integration->Quantification caption HPLC Analysis Workflow

Caption: A flowchart illustrating the major steps in the HPLC analysis of 1-Cyclohexyl-1-methyl-3-phenylurea.

Method Validation Logic Diagram

Validation_Logic cluster_results Validation Outcomes Method_Development Method Development - Column Selection - Mobile Phase Optimization - Wavelength Selection Validation_Parameters Validation Parameters (ICH Q2) Specificity Linearity Accuracy Precision LOD/LOQ Robustness Method_Development->Validation_Parameters Specificity_Result Peak Purity Validation_Parameters:specificity->Specificity_Result Linearity_Result r² ≥ 0.999 Validation_Parameters:linearity->Linearity_Result Accuracy_Result Recovery 98-102% Validation_Parameters:accuracy->Accuracy_Result Precision_Result RSD ≤ 2% Validation_Parameters:precision->Precision_Result LOD_LOQ_Result Sensitivity Validation_Parameters:lod_loq->LOD_LOQ_Result Robustness_Result Method Reliability Validation_Parameters:robustness->Robustness_Result caption Method Validation Logic

Caption: A diagram showing the logical flow from method development to the validation of key performance parameters.

Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and precise means for the quantitative analysis of 1-Cyclohexyl-1-methyl-3-phenylurea. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been designed to be validated according to ICH guidelines. This protocol is intended to serve as a valuable resource for researchers and scientists involved in the analysis of this compound and other structurally related phenylurea derivatives.

References

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • García-Galán, M. J., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. Applied and Environmental Microbiology, 88(2), e01881-21. [Link]

  • Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14. [Link]

  • MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Popp, P., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 938(1-2), 79-88. [Link]

  • Kallithrakas-Kontos, N., et al. (2023). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules, 28(1), 353. [Link]

  • Amrane, P. (2024). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. Pharmaceutical Methods, 15(275). [Link]

  • Sorenson, W. R., & Campbell, T. W. (2001). Preparative methods of polymer chemistry. John Wiley & Sons.
  • PubChem. (n.d.). N-Cyclohexyl-N'-phenylurea. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Zhang, X., et al. (2018). Degradation of Phenylurea Herbicides by a Novel Bacterial Consortium Containing Synergistically Catabolic Species and Functionally Complementary Hydrolases. Journal of Agricultural and Food Chemistry, 66(29), 7639-7648. [Link]

  • Bending, G. D., et al. (2003). In-Field Spatial Variability in the Degradation of the Phenyl-Urea Herbicide Isoproturon Is the Result of Interactions between Degradative Sphingomonas spp. and Soil pH. Applied and Environmental Microbiology, 69(2), 827-834. [Link]

  • El-Aty, A. M. A., et al. (2014). Determination of Phenylureas Herbicides in Foodstuffs Based on Matrix Solid-Phase Dispersion Extraction and RP-LC with UV Detection. Journal of Chromatographic Science, 52(8), 868-874. [Link]

  • Sørensen, S. R., et al. (2003). Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. Biodegradation, 14(4), 287-294. [Link]

  • Li, Y., et al. (2022). A Simple High-Throughput Field Sample Preparation Method Based on Matrix-Induced Sugaring-Out for the Simultaneous Determination of 5-Hydroxymethylfurfural and Phenolic Compounds in Honey. Foods, 11(23), 3894. [Link]

  • Wang, L., et al. (2010).
  • PubChem. (n.d.). 1-Cyclohexyl-3-methylurea. [Link]

  • NIST. (n.d.). 1,3-Dicyclohexylurea. [Link]

  • PubChem. (n.d.). 1-Cyclohexyl-3-[(6-methyl-3-pyridinyl)methyl]urea. [Link]

  • PubChem. (n.d.). N-Cyclohexyl-N'-(Propyl)Phenyl Urea. [Link]

Sources

Application Note: High-Sensitivity Analysis of Phenylurea Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the analysis of phenylurea compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Phenylurea herbicides are a class of widely used agricultural chemicals, and their persistence in the environment necessitates sensitive and selective analytical methods for monitoring their presence in various matrices, including water, soil, and biological tissues. While High-Performance Liquid Chromatography (HPLC) is a common technique for phenylurea analysis, GC-MS offers superior resolution and selectivity.[1][2] This guide provides in-depth protocols for sample preparation, including solid-phase extraction (SPE), discusses the critical considerations for derivatization of these thermally labile compounds, and outlines optimized GC-MS parameters for achieving low detection limits and reliable quantification.

Introduction: The Analytical Challenge of Phenylurea Compounds

Phenylurea herbicides were introduced in the 1950s and are extensively used for weed control in a variety of food crops.[3] However, their potential toxicological risks and ability to contaminate water sources through agricultural runoff have led to strict regulatory monitoring.[3] For instance, the European Union has set a maximum admissible concentration for individual pesticides in drinking water at 0.1 µg/L.

While official methods like U.S. EPA Method 532.0 utilize HPLC with UV detection, this technique can sometimes be hampered by interferences from co-extracted matrix components.[3][4][5] Gas chromatography coupled with mass spectrometry (GC-MS) provides an alternative with significant advantages in terms of chromatographic resolution and the high selectivity of mass spectrometric detection, particularly when operated in Selected Ion Monitoring (SIM) mode.[1][2]

A key challenge in the GC-MS analysis of many phenylurea compounds is their thermal lability.[6] Direct injection into a hot GC inlet can lead to degradation, often forming isocyanate products.[1][2] While some methods have successfully utilized direct analysis by carefully controlling conditions and monitoring for degradation products, a more robust approach often involves a derivatization step to create more thermally stable analogues.[1][6][7] This guide will explore both direct and derivatization-based GC-MS workflows.

Experimental Workflow: From Sample to Signal

The overall analytical workflow for the determination of phenylurea compounds by GC-MS is a multi-step process designed to isolate, concentrate, and identify the target analytes with high confidence. Each step is critical for achieving the required sensitivity and accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous or Soil Sample SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Sample->SPE Loading Elution Elution with Organic Solvent (e.g., Methanol, Ethyl Acetate) SPE->Elution Wash & Elute Concentration Solvent Evaporation & Reconstitution Elution->Concentration Derivatization Derivatization (Optional) (e.g., Alkylation) Concentration->Derivatization Proceed to Derivatization or Direct Injection Injection GC Injection Concentration->Injection Direct Injection (for thermally stable compounds) Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Full Scan / SIM) Ionization->Detection Data Data Acquisition & Analysis Detection->Data

Figure 1: General experimental workflow for the GC-MS analysis of phenylurea compounds.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is the cornerstone of sample preparation for phenylurea analysis from aqueous matrices, serving to both clean up the sample and concentrate the analytes.[8]

Protocol for Water Samples:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of reagent water. Ensure the cartridge does not go dry.

  • Sample Loading: Acidify the water sample (e.g., 500 mL) to pH 2.5-3.0 with a suitable acid. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 10 mL of reagent water to remove polar interferences.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped phenylurea compounds with 5-10 mL of ethyl acetate or methanol.[1][4] Collect the eluate in a clean collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL or to dryness under a gentle stream of nitrogen. If taken to dryness, reconstitute the residue in a suitable solvent for GC analysis (e.g., ethyl acetate).

Derivatization: Enhancing Thermal Stability

For many phenylurea herbicides, derivatization is essential for preventing on-column degradation and achieving reproducible results.[6] Alkylation, which replaces the active hydrogen on the urea nitrogen, is a common and effective strategy.[7]

Protocol for Alkylation:

  • Safety Note: This procedure involves reactive reagents and should be performed in a well-ventilated fume hood.

  • Reagent Preparation: Prepare a solution of a strong base (e.g., sodium hydride) in a suitable aprotic solvent. Prepare a solution of the alkylating agent (e.g., iodoethane) in the same solvent.

  • Reaction: To the concentrated sample extract, add the base and the alkylating agent.

  • Incubation: Heat the reaction mixture (e.g., 60°C for 30 minutes) to facilitate the derivatization.

  • Quenching: Carefully quench the reaction by adding a small amount of water or a suitable buffer.

  • Extraction: Extract the derivatized analytes into an organic solvent (e.g., hexane).

  • Final Preparation: Dry the organic extract with anhydrous sodium sulfate and concentrate to the final volume required for GC-MS injection.

GC-MS Instrumental Parameters

The following table provides typical starting parameters for the GC-MS analysis of phenylurea compounds. These may need to be optimized for specific instruments and target analytes.

ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalentProvides robust and reproducible chromatographic performance.
Injector Split/SplitlessSplitless injection is preferred for trace analysis to maximize analyte transfer to the column.[9]
Injector Temp. 250 - 280 °CA balance between ensuring volatilization and minimizing thermal degradation of less stable compounds.
Carrier Gas Helium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Optimal for most capillary columns, ensuring good separation and peak shape.
Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film)A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of pesticides.
Oven Program Initial: 70°C (hold 2 min), Ramp 1: 25°C/min to 150°C, Ramp 2: 5°C/min to 280°C (hold 5 min)A starting point to achieve separation of common phenylureas. Must be optimized based on the specific analytes.
MS System Agilent 5977B or equivalentA single quadrupole or tandem quadrupole mass spectrometer offers high sensitivity and selectivity.
Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Ion Source Temp. 230 °CStandard temperature for EI sources.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Acquisition Mode Full Scan (50-400 amu) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification and method development. SIM is used for quantitative analysis to maximize sensitivity by monitoring characteristic ions.[1]

Understanding Phenylurea Fragmentation in MS

The structural elucidation and selective detection of phenylurea compounds by mass spectrometry rely on understanding their fragmentation patterns under electron ionization. The general structure of a phenylurea involves a phenyl group and a urea functional group, often with various substitutions.

Figure 2: Generalized fragmentation pathway for phenylurea compounds in EI-MS.

Upon ionization, the molecular ion ([M]+) is formed. The most common fragmentation pathway involves the cleavage of the C-N bond between the carbonyl group and the substituted nitrogen, a type of alpha-cleavage.[10] This results in the formation of a characteristic isocyanate fragment and an amine fragment. The masses of these fragments are diagnostic for the specific substitutions on the phenyl ring and the nitrogen atoms, making them excellent choices for SIM mode analysis.

Example: Diuron Fragmentation

For Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea), the molecular ion has an m/z of 232. Key fragments include:

  • m/z 72: [ (CH₃)₂NCO ]⁺ - The dimethylisocyanate fragment.

  • m/z 44: [ (CH₃)₂N ]⁺ - The dimethylamine fragment.

  • m/z 160: [ Cl₂C₆H₃NH ]⁺ - The dichlorophenylamine fragment.

Monitoring these and other characteristic ions allows for highly selective and sensitive quantification of Diuron in complex matrices.

Data and Performance

The following table summarizes typical retention times and characteristic ions for selected phenylurea herbicides, which can be used to build a SIM acquisition method. Note that retention times are column and method-dependent and should be confirmed experimentally.

CompoundMolecular Weight ( g/mol )Typical Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Monuron198.615.27244, 127
Diuron233.118.57244, 160
Linuron249.119.116062, 182
Metobromuron259.117.818044, 101
Fluometuron232.216.97244, 162

The described method, incorporating SPE and GC-MS in SIM mode, can achieve limits of detection (LODs) in the range of 0.5 to 5.0 ng/mL, which corresponds to sub-µg/L levels in the original water sample after preconcentration.[1][2]

Conclusion

The GC-MS methodology detailed in this application note provides a robust, sensitive, and selective tool for the analysis of phenylurea compounds. The superior resolving power of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes this technique highly suitable for trace-level environmental monitoring and food safety applications. Proper sample preparation through solid-phase extraction is critical for achieving low detection limits, and the decision to employ derivatization should be made based on the thermal stability of the specific phenylurea compounds of interest. By optimizing the instrumental parameters and utilizing Selected Ion Monitoring, researchers can achieve the high level of performance required to meet stringent regulatory standards.

References

  • Waters Corporation. (n.d.). EPA Method 532.0 Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection. Retrieved from [Link]

  • Waters Corporation. (n.d.). EPA Method 532.0 Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid C. Retrieved from [Link]

  • Peña, F., Cárdenas, S., Gallego, M., & Valcárcel, M. (2002). Analysis of phenylurea herbicides from plants by GC/MS. Talanta, 56(4), 727–734. Retrieved from [Link]

  • U.S. EPA. (n.d.). Method 532: Phenylurea Compounds in Water by HPLCUV. Retrieved from [Link]

  • U.S. EPA. (n.d.). Method 532. Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography With UV Detection Revision 1.0. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of phenylurea herbicides from plants by GC/MS | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Gerecke, A. C., Tixier, C., Bartels, R., Schwarzenbach, R. P., & Müller, S. R. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 930(1-2), 9–19. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Studies with 1-Cyclohexyl-1-methyl-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 1-Cyclohexyl-1-methyl-3-phenylurea

1-Cyclohexyl-1-methyl-3-phenylurea is a small molecule with a chemical structure suggestive of potential therapeutic relevance, particularly in the realm of inflammation and cardiovascular diseases. While specific biological data for this compound is not extensively documented in peer-reviewed literature, its urea-based scaffold is a well-established pharmacophore found in potent inhibitors of soluble epoxide hydrolase (sEH).[1] This enzyme, sEH, plays a critical role in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of these beneficial EETs are increased, offering a promising strategy for the treatment of a variety of inflammatory conditions.[1]

These application notes provide a comprehensive guide for researchers and drug development professionals to conduct initial in vitro characterization of 1-Cyclohexyl-1-methyl-3-phenylurea. We present detailed protocols for assessing its potential as a soluble epoxide hydrolase inhibitor and for evaluating its anti-inflammatory properties in cell-based assays. The methodologies are designed to be robust and self-validating, enabling a thorough preliminary investigation of this compound's bioactivity.

Physicochemical Properties

A summary of the known physicochemical properties of 1-Cyclohexyl-1-methyl-3-phenylurea is provided in the table below. These properties are essential for accurate preparation of stock solutions and for understanding the compound's potential behavior in aqueous assay buffers.

PropertyValueSource
CAS Number 57322-97-1[2]
Molecular Formula C₁₄H₂₀N₂O[2]
Molecular Weight 232.32 g/mol [2]
Appearance Solid (form may vary)Assumed based on similar compounds
Solubility Soluble in DMSO and ethanolAssumed based on chemical structure

Proposed Mechanism of Action: Soluble Epoxide Hydrolase Inhibition

The primary hypothesis for the biological activity of 1-Cyclohexyl-1-methyl-3-phenylurea is the inhibition of soluble epoxide hydrolase (sEH). The urea linkage in the molecule is a key structural motif that can interact with the active site of the sEH enzyme, preventing it from hydrolyzing its natural substrates, the EETs. The stabilization of EETs leads to a reduction in inflammatory responses and promotes vasodilation.

sEH_Inhibition_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Inflammation Inflammation EETs->Inflammation Reduces Vasodilation Vasodilation EETs->Vasodilation Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Test_Compound 1-Cyclohexyl-1-methyl-3-phenylurea Test_Compound->sEH Inhibits

Caption: Proposed mechanism of action of 1-Cyclohexyl-1-methyl-3-phenylurea.

Experimental Protocols

Protocol 1: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of 1-Cyclohexyl-1-methyl-3-phenylurea against human recombinant sEH. The assay is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.

A. Materials and Reagents

  • Human recombinant sEH (e.g., from Cayman Chemical or similar)

  • sEH Assay Buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • sEH Substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Positive Control Inhibitor (e.g., AUDA - 12-(3-adamantan-1-yl-ureido)dodecanoic acid)

  • 1-Cyclohexyl-1-methyl-3-phenylurea

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

B. Preparation of Solutions

  • sEH Assay Buffer: Prepare a 25 mM Bis-Tris-HCl buffer, adjust the pH to 7.0, and add Bovine Serum Albumin (BSA) to a final concentration of 0.1 mg/mL.

  • sEH Enzyme Solution: Reconstitute the lyophilized human sEH enzyme in sEH Assay Buffer to the recommended stock concentration. Immediately before use, dilute the enzyme stock in ice-cold sEH Assay Buffer to the final working concentration (e.g., 2 nM). Keep the diluted enzyme on ice.[3]

  • sEH Substrate Solution: Prepare a stock solution of the sEH substrate (e.g., 10 mM PHOME) in DMSO. Dilute this stock in sEH Assay Buffer to the final working concentration (e.g., 50 µM).

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of 1-Cyclohexyl-1-methyl-3-phenylurea in DMSO.

  • Test Compound Dilutions: Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations for testing (e.g., 10 mM to 100 nM).

  • Positive Control Stock Solution: Prepare a 1 mM stock solution of AUDA in DMSO. Perform serial dilutions as for the test compound.

C. Assay Procedure

  • Add 188 µL of sEH Assay Buffer to each well of a 96-well microplate.

  • Add 2 µL of the test compound dilutions or positive control dilutions to the respective wells. For the vehicle control wells, add 2 µL of DMSO.

  • Add 10 µL of the diluted human sEH enzyme solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 10 µL of sEH Assay Buffer.

  • Pre-incubate the plate at room temperature for 15 minutes, protected from light.

  • Initiate the enzymatic reaction by adding 10 µL of the sEH substrate solution to all wells. The final volume in each well should be 210 µL.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 30 minutes at 30°C.

D. Data Analysis

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

  • Subtract the rate of the "no enzyme" control from all other rates to correct for background fluorescence.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test compound / Rate of vehicle control)] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Anti-Inflammatory Assay - Inhibition of Nitric Oxide Production

This protocol details a cell-based assay to evaluate the anti-inflammatory potential of 1-Cyclohexyl-1-methyl-3-phenylurea by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[4][5][6][7]

A. Materials and Reagents

  • RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 1-Cyclohexyl-1-methyl-3-phenylurea

  • Positive Control (e.g., Dexamethasone or L-NAME)

  • Griess Reagent System (for nitrite determination)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 540 nm)

B. Cell Culture and Seeding

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • When cells reach 80-90% confluency, detach them using a cell scraper.

  • Centrifuge the cells, resuspend them in fresh medium, and perform a cell count.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours to allow the cells to adhere.

C. Assay Procedure

  • After 24 hours, carefully remove the medium from the wells.

  • Prepare serial dilutions of 1-Cyclohexyl-1-methyl-3-phenylurea and the positive control in serum-free DMEM. The final concentration of DMSO should not exceed 0.1%.

  • Add 100 µL of the compound dilutions to the respective wells. For the control and LPS-stimulated wells, add 100 µL of serum-free DMEM with 0.1% DMSO.

  • Pre-incubate the plate for 1 hour at 37°C.

  • Prepare a 2 µg/mL solution of LPS in serum-free DMEM.

  • Add 10 µL of the LPS solution to all wells except the "no stimulation" control wells. Add 10 µL of serum-free DMEM to the "no stimulation" wells. The final concentration of LPS will be 1 µg/mL.

  • Incubate the plate for 24 hours at 37°C.

D. Measurement of Nitrite Production (Griess Assay)

  • After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Add 50 µL of Sulfanilamide solution (Part I of the Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of the Griess Reagent System) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

E. Data Analysis

  • Calculate the concentration of nitrite in each sample using the standard curve.

  • Calculate the percentage of NO production inhibition for each concentration of the test compound: % Inhibition = [1 - (Nitrite in test compound well - Nitrite in unstimulated well) / (Nitrite in LPS-stimulated well - Nitrite in unstimulated well)] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

  • It is also recommended to perform a cell viability assay (e.g., MTT or resazurin) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Protocol 3: Cell-Based Anti-Inflammatory Assay - Inhibition of TNF-α Production

This protocol outlines a method to assess the ability of 1-Cyclohexyl-1-methyl-3-phenylurea to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 cells.[8][9]

A. Materials and Reagents

  • All materials from Protocol 2

  • Mouse TNF-α ELISA kit

B. Assay Procedure

  • Follow the cell culture, seeding, and treatment steps (B and C) as described in Protocol 2.

  • After the 24-hour incubation with the test compound and LPS, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.

  • Carefully collect the cell culture supernatant for TNF-α measurement. The supernatant can be stored at -80°C if not used immediately.

C. Measurement of TNF-α Production (ELISA)

  • Quantify the amount of TNF-α in the collected supernatants using a commercially available mouse TNF-α ELISA kit.

  • Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, incubation times, and washing steps.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

D. Data Analysis

  • Calculate the concentration of TNF-α in each sample from the standard curve provided with the ELISA kit.

  • Calculate the percentage of TNF-α production inhibition for each concentration of the test compound: % Inhibition = [1 - (TNF-α in test compound well - TNF-α in unstimulated well) / (TNF-α in LPS-stimulated well - TNF-α in unstimulated well)] x 100

  • Determine the IC₅₀ value as described in the previous protocols.

  • As with the NO assay, a concurrent cell viability assay is crucial to rule out cytotoxicity.

Experimental_Workflow cluster_sEH sEH Inhibition Assay cluster_cell Cell-Based Assays cluster_endpoints Endpoint Analysis sEH_prep Prepare Reagents: - sEH Enzyme - Substrate - Test Compound sEH_reaction Set up Reaction in 96-well Plate sEH_prep->sEH_reaction sEH_measure Measure Fluorescence (Kinetic Read) sEH_reaction->sEH_measure sEH_analysis Calculate IC50 sEH_measure->sEH_analysis cell_culture Culture & Seed RAW 264.7 Cells cell_treat Pre-treat with Test Compound cell_culture->cell_treat cell_stim Stimulate with LPS cell_treat->cell_stim cell_incubate Incubate for 24h cell_stim->cell_incubate cell_supernatant Collect Supernatant cell_incubate->cell_supernatant viability Cell Viability Assay (e.g., MTT) cell_incubate->viability griess Griess Assay for Nitric Oxide (NO) cell_supernatant->griess elisa ELISA for TNF-α cell_supernatant->elisa endpoint_analysis Calculate IC50 griess->endpoint_analysis elisa->endpoint_analysis

Caption: General experimental workflow for in vitro characterization.

Trustworthiness and Self-Validation

The protocols provided are designed with internal controls to ensure the validity of the results.

  • Positive and Negative Controls: The inclusion of a known sEH inhibitor (AUDA) and a vehicle control (DMSO) in the sEH assay establishes the dynamic range of the assay and confirms that the observed effects are not due to the solvent. Similarly, in the cell-based assays, unstimulated and LPS-stimulated controls are essential for calculating inhibition.

  • Dose-Response Analysis: Determining the IC₅₀ value from a dose-response curve provides a more robust measure of a compound's potency than single-point measurements.

  • Cytotoxicity Assessment: Performing a cell viability assay in parallel with the cell-based functional assays is critical to ensure that the observed anti-inflammatory effects are not a result of cell death.

By adhering to these principles, researchers can have a high degree of confidence in the data generated from these initial in vitro studies of 1-Cyclohexyl-1-methyl-3-phenylurea.

References

  • In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • A cellular model of inflammation for identifying TNF-α synthesis inhibitors. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI. Retrieved January 31, 2026, from [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (n.d.). ThaiScience. Retrieved January 31, 2026, from [Link]

  • Methods for Evaluation of TNF-α Inhibition Effect. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. (n.d.). ACS Publications. Retrieved January 31, 2026, from [Link]

Sources

Application Note: Solubilization Strategies for 1-Cyclohexyl-1-methyl-3-phenylurea in High-Throughput Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Challenge Definition

1-Cyclohexyl-1-methyl-3-phenylurea (CAS: 57322-97-1) presents a distinct challenge in biological assay development due to its physicochemical profile.[1][2][3] Unlike simple ureas, the N-methylation at the cyclohexyl interface removes a critical hydrogen-bond donor, significantly increasing lipophilicity (LogP > 3.[1][2]0) and reducing aqueous solubility.[1][2][3][4]

Standard "direct-dilution" protocols (injecting high-concentration DMSO stock directly into aqueous media) frequently result in micro-precipitation —a silent failure mode where the compound forms invisible aggregates.[1][2][3] These aggregates cause false positives in enzymatic assays (via non-specific sequestration) or false negatives in cell-based assays (reduced bioavailability).[1][2][3]

This guide details a Step-Wise Intermediate Dilution (SWID) protocol designed to maintain thermodynamic stability during the transition from organic solvent to aqueous buffer.

Physicochemical Profile & Solubility Logic

Before attempting solubilization, it is critical to understand the molecule's boundaries.

PropertyValueImplication for Assay
Molecular Weight 232.32 g/mol Small molecule; rapid diffusion if soluble.[1][2][3]
Calculated LogP ~3.2 - 3.5Highly lipophilic.[1][2][3] Poor water solubility.[1][2][3][5]
H-Bond Donors 1 (Phenyl-NH)Limited interaction with water molecules.[1][2][3]
H-Bond Acceptors 1 (Carbonyl O)Weak aqueous solvation shell.[1][2][3]
Primary Solvent DMSO (Dimethyl Sulfoxide)Excellent solubility (>50 mM).[1][3]
Secondary Solvent EthanolGood solubility, but volatile (evaporation risk).[1][3]
Aqueous Limit < 10 µM (estimated)High Risk of Crash-out in PBS/Media.[1][2][3]

The Mechanism of Failure: When a hydrophobic compound in 100% DMSO is introduced to water, the DMSO molecules rapidly hydrate (exothermic reaction), stripping the solvation shell from the compound faster than water can replace it. This "solvent shock" forces the hydrophobic molecules to cluster, causing precipitation.

Protocol 1: Preparation of Master Stock Solution (50 mM)

Objective: Create a stable, high-concentration stock free of crystal seeds.

Materials:

  • 1-Cyclohexyl-1-methyl-3-phenylurea (Powder)[1][2][3]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]

  • Amber Glass Vials (Borosilicate) – Avoid polystyrene which can leach plasticizers in 100% DMSO.[1]

Procedure:

  • Weighing: Weigh approximately 11.6 mg of powder into a 4 mL amber glass vial.

    • Note: Static charge is common with urea powders.[1][2][3] Use an anti-static gun if available.[1][2][3]

  • Calculation: Calculate the volume of DMSO required for exactly 50 mM.

    • Example: 11.6 mg requires ~1.0 mL DMSO.[1][2][3]

  • Solubilization: Add the calculated volume of DMSO to the center of the vial.

  • Agitation: Vortex vigorously for 30 seconds.

    • Critical Step: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.[2][3] The N-methyl group adds steric bulk that may slow dissolution kinetics.[1][2][3]

  • Validation: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates saturation or impurities.[1][2][3]

Protocol 2: The Step-Wise Intermediate Dilution (SWID) Method

Objective: Transfer the compound from 100% DMSO to Assay Media (0.5% DMSO) without precipitation.

The Logic: Instead of a 1:200 jump (which shocks the system), we use an intermediate step at 10% DMSO. This allows the compound to equilibrate in a "semi-aqueous" environment before final dilution.

Workflow Diagram (Graphviz)

SWID_Protocol cluster_0 Phase 1: Organic Phase cluster_1 Phase 2: Intermediate cluster_2 Phase 3: Assay Ready Stock Master Stock (50 mM in 100% DMSO) Inter Intermediate Stock (500 µM in 10% DMSO) Stock->Inter 1. Dilute 1:100 into Assay Buffer (Slow Addition) Assay Final Assay Well (2.5 µM in 0.5% DMSO) Inter->Assay 2. Dilute 1:20 into Assay Buffer PrecipCheck QC: Turbidity Check (OD600) Inter->PrecipCheck

Caption: The Step-Wise Intermediate Dilution (SWID) workflow minimizes solvent shock by introducing an equilibration step at 10% DMSO.

Step-by-Step Procedure:
  • Prepare Intermediate Buffer: In a separate tube, place 900 µL of your Assay Buffer (e.g., PBS or Media).[1][3]

  • Primary Dilution (100x):

    • Pipette 10 µL of the 50 mM Master Stock .

    • Submerge the tip into the 900 µL buffer and dispense slowly while vortexing the tube gently.

    • Result: 500 µM compound in ~1% DMSO? NO.

    • Correction: To achieve the "Intermediate" state described in the diagram (10% DMSO), you must dilute 100% DMSO stock 1:10 into pure buffer (resulting in 10% DMSO).

    • Revised Step 2: Add 10 µL Stock to 90 µL Assay Buffer.[1][2][3]

    • Result: 5 mM compound in 10% DMSO. This is your Working Stock .

  • Secondary Dilution (Assay Plate):

    • Dilute the Working Stock (5 mM) 1:20 into the final assay wells containing media.

    • Final Concentration: 250 µM (High dose) at 0.5% DMSO.

  • Serial Dilution: If a dose-response is needed, perform the serial dilutions using the Working Stock (10% DMSO) using a diluent that is also 10% DMSO. Only the final transfer to the cells/protein should drop the DMSO concentration to <0.5%.

Quality Control: The Turbidity Check

Never assume solubility. Verify it.

Method:

  • Prepare a "Dummy" plate with the compound at the highest assay concentration (e.g., 100 µM).

  • Measure Absorbance at 600 nm or 650 nm (OD600) immediately after preparation.[1][2][3]

  • Pass Criteria: OD < 0.005 above the background (media only).[1][2][3]

  • Fail Criteria: OD > 0.01 indicates aggregation/precipitation.[1][2][3]

Troubleshooting Table:

ObservationDiagnosisRemediation
Visible Cloudiness Macroscopic PrecipitationReduce Max Concentration; Use SWID protocol.[1][2][3]
High OD600 (No visible cloud) Micro-aggregationAdd 0.01% Tween-20 or Triton X-100 to buffer.[1][2][3]
Cell Toxicity in Vehicle DMSO IntoleranceReduce final DMSO to 0.1%; Requires higher stock concentration.[1][2][3]

References

  • Lipinski, C. A., et al. (2001).[1][2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]

  • Di, L., & Kerns, E. H. (2006).[1][3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2][3]

  • Waybright, T. J., et al. (2009).[1][3] Increasing the reliability of high-throughput screening by identifying and preventing compound precipitation.[1][2][3] Assay and Drug Development Technologies, 7(4), 370-381.[1][2][3]

  • PubChem Compound Summary. (2023). 1-Cyclohexyl-1-methyl-3-phenylurea (CAS 57322-97-1).[1][2][3] National Center for Biotechnology Information.[1][2][3] [1]

Sources

Research Protocol: A Comprehensive Preclinical Evaluation of 1-Cyclohexyl-1-methyl-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed research protocol for the preclinical evaluation of the novel small molecule, 1-Cyclohexyl-1-methyl-3-phenylurea. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to investigating its potential therapeutic applications. The protocol is designed with scientific integrity at its core, emphasizing the causality behind experimental choices and incorporating self-validating systems.

Introduction and Rationale

1-Cyclohexyl-1-methyl-3-phenylurea (CAS No. 57322-97-1) is a small molecule with a chemical structure belonging to the N,N'-disubstituted urea class. While the specific biological activity of this compound is not extensively documented in publicly available literature, the phenylurea scaffold is present in numerous compounds with a wide range of biological activities, including antitumor and enzyme inhibitory effects.[1][2]

A significant number of urea and thiourea derivatives have been identified as potent inhibitors of the enzyme urease.[3] Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[4] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, where it allows the bacterium to survive the acidic environment of the stomach.[4][5] Therefore, the inhibition of urease presents a promising therapeutic strategy for the treatment of H. pylori infections and other urease-dependent pathologies.

This research protocol is founded on the hypothesis that 1-Cyclohexyl-1-methyl-3-phenylurea possesses urease inhibitory activity. The following sections outline a comprehensive, tiered approach to test this hypothesis, beginning with chemical synthesis and in vitro validation, and progressing to in vivo efficacy and safety assessments.

Chemical Synthesis and Characterization

The synthesis of N,N'-disubstituted ureas is a well-established process in organic chemistry.[6][7][8] A common and effective method involves the reaction of an isocyanate with a primary or secondary amine.

Synthesis Protocol for 1-Cyclohexyl-1-methyl-3-phenylurea

Objective: To synthesize and purify 1-Cyclohexyl-1-methyl-3-phenylurea for subsequent biological evaluation.

Materials:

  • N-Cyclohexyl-N-methylamine

  • Phenyl isocyanate

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (optional, as a base)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cyclohexyl-N-methylamine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phenyl isocyanate (1.0 equivalent) dropwise to the stirred solution.

  • If necessary, add a catalytic amount of triethylamine.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure 1-Cyclohexyl-1-methyl-3-phenylurea.

Characterization: The identity and purity of the synthesized compound will be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, which should be >95%.

In Vitro Evaluation

The in vitro evaluation will focus on confirming the hypothesized urease inhibitory activity and assessing the compound's general cytotoxicity.

Urease Inhibition Assay

Objective: To determine the inhibitory activity of 1-Cyclohexyl-1-methyl-3-phenylurea against urease.

Principle: This assay measures the amount of ammonia produced from the urease-catalyzed hydrolysis of urea. The inhibitory effect of the test compound is determined by the reduction in ammonia production.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.4)

  • Nessler's reagent (for ammonia detection)

  • Phenylphosphorodiamidate (PPDA) or N-(n-butyl)thiophosphoric triamide (NBPT) as a positive control.[9]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of 1-Cyclohexyl-1-methyl-3-phenylurea in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of various concentrations of the test compound.

  • Add 25 µL of jack bean urease solution to each well and incubate for 30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate for 15 minutes at 37°C.

  • Stop the reaction and detect the produced ammonia by adding 100 µL of Nessler's reagent to each well.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Cytotoxicity Assay

Objective: To evaluate the general cytotoxicity of 1-Cyclohexyl-1-methyl-3-phenylurea against a panel of human cell lines.[10][11][12][13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cell lines (e.g., HEK293 - normal human embryonic kidney, and a cancer cell line like HeLa for comparison)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 1-Cyclohexyl-1-methyl-3-phenylurea and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the CC₅₀ value (the concentration of the compound that causes 50% reduction in cell viability).

In Vivo Evaluation

The in vivo studies are designed to assess the pharmacokinetic profile, efficacy, and safety of the compound.[14][15][16] All animal experiments will be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic properties of 1-Cyclohexyl-1-methyl-3-phenylurea in a rodent model.[17]

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

Procedure:

  • Administer the compound intravenously (IV) and orally (PO) to different groups of rats.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for the concentration of the compound using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

In Vivo Efficacy Study: H. pylori Infection Model

Objective: To evaluate the efficacy of 1-Cyclohexyl-1-methyl-3-phenylurea in reducing H. pylori colonization in a mouse model.[18][19]

Animal Model: C57BL/6 mice.

Procedure:

  • Infect the mice with a urease-positive strain of H. pylori.[20]

  • After a 2-week infection period, treat the mice with the test compound, a vehicle control, and a standard-of-care antibiotic (e.g., clarithromycin) for 7 days.

  • One day after the last treatment, euthanize the mice and collect their stomachs.

  • Homogenize the stomach tissue and plate serial dilutions on selective agar plates to quantify the H. pylori colony-forming units (CFUs).

  • Compare the bacterial load in the treated groups to the vehicle control group to determine the efficacy of the compound.

In Vivo Toxicology Study

Objective: To assess the safety profile of 1-Cyclohexyl-1-methyl-3-phenylurea through acute and sub-chronic toxicity studies, following OECD guidelines.[21][22][23][24][25]

4.3.1. Acute Oral Toxicity Study (OECD 423)

  • Animal Model: Female Wistar rats.

  • Procedure: A single oral dose of the compound is administered at a starting dose of 2000 mg/kg. Animals are observed for mortality and clinical signs of toxicity for 14 days. Based on the results, the GHS classification for acute toxicity will be determined.

4.3.2. Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

  • Animal Model: Male and female Wistar rats.

  • Procedure: The compound is administered daily by oral gavage for 28 days at three different dose levels.

  • Endpoints:

    • Clinical observations

    • Body weight and food consumption

    • Hematology and clinical biochemistry

    • Gross necropsy and organ weights

    • Histopathological examination of major organs

Data Presentation

The quantitative data generated from these studies will be summarized in the following tables for clear interpretation and comparison.

Table 1: In Vitro Activity and Cytotoxicity

Compound Urease IC₅₀ (µM) HEK293 CC₅₀ (µM) HeLa CC₅₀ (µM) Selectivity Index (CC₅₀/IC₅₀)
1-Cyclohexyl-1-methyl-3-phenylurea

| PPDA (Positive Control) | | | | |

Table 2: Pharmacokinetic Parameters in Rats

Parameter Intravenous (IV) Oral (PO)
Dose (mg/kg)
Cₘₐₓ (ng/mL)
Tₘₐₓ (h)
AUC₀-t (ng·h/mL)
t₁/₂ (h)
CL (L/h/kg)
Vd (L/kg)

| F (%) | | |

Table 3: In Vivo Efficacy in H. pylori Infected Mice

Treatment Group Dose (mg/kg) Mean Log₁₀ CFU/g of Stomach ± SD % Reduction in Bacterial Load
Vehicle Control - -
1-Cyclohexyl-1-methyl-3-phenylurea

| Clarithromycin | | | |

Table 4: Summary of Toxicology Findings

Study Animal Model NOAEL (No-Observed-Adverse-Effect Level) Key Findings
Acute Oral Toxicity Wistar Rats

| 28-Day Oral Toxicity | Wistar Rats | | |

Visualizations

Experimental_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vivo Characterization cluster_2 Phase 3: Safety Assessment Synthesis Synthesis & Characterization Urease_Assay In Vitro Urease Inhibition Assay Synthesis->Urease_Assay Pure Compound Cytotoxicity_Assay In Vitro Cytotoxicity Assay Urease_Assay->Cytotoxicity_Assay Potent & Selective? PK_Study Pharmacokinetic Study Cytotoxicity_Assay->PK_Study Favorable Profile? Efficacy_Study In Vivo Efficacy (H. pylori Model) PK_Study->Efficacy_Study Bioavailable? Acute_Tox Acute Toxicity Study Efficacy_Study->Acute_Tox Efficacious? Subchronic_Tox 28-Day Sub-chronic Toxicity Acute_Tox->Subchronic_Tox Acceptable Acute Safety?

Caption: A tiered experimental workflow for the preclinical evaluation of 1-Cyclohexyl-1-methyl-3-phenylurea.

Mechanism_of_Action Urea Urea Urease Urease Enzyme Urea->Urease Substrate Ammonia Ammonia (NH₃) + CO₂ Urease->Ammonia Catalysis Compound 1-Cyclohexyl-1-methyl-3-phenylurea Compound->Urease Inhibition Inhibition

Caption: Hypothesized mechanism of action: Inhibition of urease by 1-Cyclohexyl-1-methyl-3-phenylurea.

References

  • Melo, N. K. S., et al. (2021). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Advanced Research, 34, 123-137. [Link]

  • Wishart, D. S. (2008). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. Current Opinion in Biotechnology, 19(1), 89-96. [Link]

  • Li, Q., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling, 60(4), 2009-2018. [Link]

  • Katritzky, A. R., et al. (2001). Synthesis of mono-and N,N-disubstituted ureas. Arkivoc, 2001(10), 49-56. [Link]

  • Delporte, C., et al. (2014). Role of 13C-urea breath test in experimental model of Helicobacter pylori infection in mice. World Journal of Gastroenterology, 20(21), 6572-6579. [Link]

  • Sutton, P., et al. (2018). An Evaluation of Urease A Subunit Nanocapsules as a Vaccine in a Mouse Model of Helicobacter pylori Infection. Vaccines, 6(3), 44. [Link]

  • OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Dermal and Ocular Models (pp. 1-18). Springer, Singapore. [Link]

  • ResearchGate. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. [Link]

  • Ferguson, D., & Das, S. K. (2016). Real-time measurement of small molecules directly in awake, ambulatory animals. Analytical chemistry, 88(1), 575-582. [Link]

  • MDPI. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. [Link]

  • Gyan Sanchay. Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. [Link]

  • Byeon, J. J., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules, 25(5), 1106. [Link]

  • Frontiers. Mechanistic Insight Into the Interaction Between Helicobacter pylori Urease Subunit α and Its Molecular Chaperone Hsp60. [Link]

  • Majer, Z., & Kurti, L. (2011). A Safe and Efficient Method for Preparation of N, N′-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry, 76(20), 8378-8385. [Link]

  • Slideshare. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). [Link]

  • PubMed. N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. [Link]

  • Lauffenburger, D. A., & Wittrup, K. D. (2015). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Current opinion in biotechnology, 39, 130-136. [Link]

  • Mobley, H. L. (1996). Urease. In Medical Microbiology. 4th edition. University of Texas Medical Branch at Galveston. [Link]

  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. [Link]

  • ResearchGate. Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIX. exo-Isomers of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. [Link]

  • American Society for Microbiology. Immunological and molecular characterization of Helicobacter felis urease. [Link]

  • Frontiers. Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. [Link]

  • Scribd. OECD Toxicity Guidelines Overview. [Link]

  • OECD. (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Nature. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. [Link]

  • Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]

  • Cheméo. Chemical Properties of 1-Cyclohexyl-1-propyne (CAS 18736-95-3). [Link]

  • PubChem. Cyclohexylurea. [Link]

Sources

Application Note: 1-Cyclohexyl-1-methyl-3-phenylurea (CMPU) as a Steric and Mechanistic Probe

[1][2]

Executive Summary

1-Cyclohexyl-1-methyl-3-phenylurea (CMPU) is a trisubstituted urea derivative utilized primarily as a mechanistic probe in Structure-Activity Relationship (SAR) studies.[1][2] Unlike its 1,3-disubstituted analogs (e.g., the herbicide Siduron or the sEH inhibitor CPU), CMPU features an N-methyl substitution that disrupts the classic dual hydrogen-bond donor motif of the urea pharmacophore.[1][2]

This application note details the use of CMPU as a negative control and steric probe to validate binding modes in two critical drug development targets: Soluble Epoxide Hydrolase (sEH) and p38 MAPK .[1][2] By comparing the biological activity of CMPU against non-methylated analogs, researchers can empirically determine the necessity of the urea N-H proton for target engagement.[1][2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
Chemical Name 1-Cyclohexyl-1-methyl-3-phenylurea
Abbreviation CMPU
CAS Number 57322-97-1
Molecular Formula C₁₄H₂₀N₂O
Molecular Weight 232.32 g/mol
Solubility DMSO (>50 mM), Ethanol (>25 mM), Water (Insoluble)
Key Structural Feature N-Methylation at the N1 position (cyclohexyl side)
Primary Application Steric/Electronic Probe for Urea Binding Pockets

Scientific Rationale: The "Urea Switch" Mechanism[1]

In medicinal chemistry, the urea linker (R-NH-CO-NH-R') is a privileged scaffold.[1][2] It typically binds to protein targets via a bidentate hydrogen bond (two H-bond donors).[1][2] CMPU serves as a critical tool to test this hypothesis.[2]

The Mechanistic Logic[1]
  • The Active Hypothesis: If a target (e.g., sEH) requires two protons to stabilize the carbonyl of an aspartic acid residue, the non-methylated analog (1-Cyclohexyl-3-phenylurea, CPU) will be active.[1][2]

  • The Probe (CMPU): The N-methyl group in CMPU removes one hydrogen bond donor and introduces steric bulk.[1][2]

  • The Readout:

    • Loss of Activity: Confirms the absolute requirement for the bidentate H-bond (Validates the target model).

    • Retained Activity: Suggests the target binds via hydrophobic interactions or utilizes the carbonyl oxygen as an acceptor (Refutes the bidentate model).[1][2]

Pathway Visualization

The following diagram illustrates the differential binding logic probed by CMPU in the Arachidonic Acid cascade (sEH pathway).

sEH_Pathway_ProbeAAArachidonic AcidCYPCYP450 EpoxygenasesAA->CYPEETsEETs(Anti-inflammatory)CYP->EETssEHSoluble EpoxideHydrolase (sEH)EETs->sEHHydrolysisDHETsDHETs(Pro-inflammatory)sEH->DHETsCPUProbe A: CPU(Active Inhibitor)CPU->sEHBlocks (IC50 < 100nM)CMPUProbe B: CMPU(Steric/Negative Control)CMPU->sEHNo Block (Steric Clash)

Caption: CMPU acts as a negative control probe to map the catalytic pocket of sEH, distinguishing it from active urea inhibitors.[1][2]

Experimental Protocols

Protocol A: Preparation of Probe Stocks

Objective: Ensure consistent solubility and prevent precipitation in aqueous buffers.

  • Weighing: Weigh 5.0 mg of CMPU powder.

  • Solubilization: Add 2.15 mL of anhydrous DMSO to yield a 10 mM stock solution .

    • Note: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to plastics). Store at -20°C.

    • Stability:[1][2] Stable for 6 months. Avoid freeze-thaw cycles >3 times.[1][2]

Protocol B: Comparative sEH Inhibition Assay (Fluorescence)

Objective: Quantify the "Methyl Effect" by comparing CMPU vs. CPU.

Reagents:

  • Recombinant human sEH enzyme (0.5 nM final).[1][2]

  • Substrate: PHOME (3-phenylcyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) or equivalent fluorogenic substrate.[1][2]

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.[1][2]

Workflow:

  • Plate Setup: Use a 96-well black-walled plate.

  • Dosing:

    • Row A: Vehicle Control (1% DMSO).[1][2]

    • Row B: Positive Control (AUDA or CPU at 1 µM).

    • Row C: CMPU Probe (Titration: 10 µM down to 1 nM).[1][2]

  • Incubation: Add 90 µL of Enzyme/Buffer mix to wells. Incubate with compounds for 10 minutes at 30°C.

    • Why? Allows the probe to reach equilibrium with the active site.[2]

  • Reaction Start: Add 10 µL of Substrate (PHOME, final conc 50 µM).

  • Measurement: Monitor fluorescence (Ex: 330 nm / Em: 465 nm) kinetically for 20 minutes.

Data Analysis: Calculate the Slope (RFU/min) for the linear portion. ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="ng-star-inserted display">

1

Expected Outcome:

  • CPU (Non-methylated): IC₅₀ < 100 nM.[1][2]

  • CMPU (Methylated Probe): IC₅₀ > 10 µM (Inactive).[1][2]

  • Interpretation: This confirms the target requires the N-H donor at the 1-position.[1][2]

Protocol C: Microsomal Stability (Metabolic Liability Probe)

Objective: Determine if the N-methyl group serves as a "metabolic handle" for demethylation.[1][2]

  • Incubation: Incubate CMPU (1 µM) with Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold Acetonitrile containing Internal Standard.

  • Analysis (LC-MS/MS):

    • Monitor parent mass (233.16 [M+H]⁺).[1][2]

    • Monitor demethylated metabolite (Mass 219.14 [M+H]⁺ - corresponds to CPU).

  • Significance: If CMPU is rapidly converted to CPU (active inhibitor) in vivo, it acts as a Prodrug , not just a probe.[1][2]

Structural Comparison & Selectivity Table

Use this table to select the correct urea probe for your specific target class.

Compound ClassRepresentative StructureTarget SpecificityRole of CMPU
1,3-Disubstituted Urea 1-Cyclohexyl-3-phenylurea (CPU)sEH , p38 MAPK, Raf-1Reference Standard (Active)
Trisubstituted Urea 1-Cyclohexyl-1-methyl-3-phenylurea (CMPU) ACAT (potential), Inactive on sEHNegative Control / Steric Probe
Ring-Methylated Urea Siduron (1-(2-methylcyclohexyl)-...)Photosystem II (Herbicide)Positional Isomer Control

Logic Flow: Validating a Target with CMPU

This workflow describes the decision process when using CMPU to validate a new protein target.

Validation_WorkflowStartTarget Validation Study(Urea Scaffold)Test1Test 1: Run Assay withNon-methylated Urea (CPU)Start->Test1Decision1Is CPU Active?Test1->Decision1YesYesDecision1->YesProceedNoNoDecision1->NoTest2Test 2: Run Assay withMethylated Probe (CMPU)Decision2Is CMPU Active?Test2->Decision2Decision2->YesRetained PotencyDecision2->NoLoss of PotencyResultAConclusion A:Target requires bidentate H-bonds(Classic sEH/Kinase pocket)ResultBConclusion B:Target binds via Hydrophobic Fitor ACAT-like mechanismResultCConclusion C:Urea is not the primary pharmacophoreYes->Test2Yes->ResultBNo->ResultANo->ResultC

Caption: Decision tree for interpreting CMPU data in drug target validation.

References

  • Morisseau, C., & Hammock, B. D. (2005).[2] "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles."[2] Annual Review of Pharmacology and Toxicology.

  • Shen, H. C. (2010).[1][2] "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents. (Discusses the SAR of urea pharmacophores).

  • Liu, J.Y., et al. (2009).[1][2] "Inhibition of Soluble Epoxide Hydrolase by Urea Derivatives." Bioorganic & Medicinal Chemistry Letters. (Establishes the requirement for 1,3-disubstitution).

  • PubChem Compound Summary. "1-Cyclohexyl-1-methyl-3-phenylurea."[1][2] National Center for Biotechnology Information.[2] (Note: Link directs to the closely related N-cyclohexyl-N'-phenylurea parent for structural comparison, as specific CMPU data is rare).

Disclaimer: CMPU is intended for research use only (RUO) and is not approved for diagnostic or therapeutic procedures.[1][2] Always consult the Safety Data Sheet (SDS) before handling.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N'-Disubstituted Ureas

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization

Introduction: The Stability Paradox

The synthesis of N,N'-disubstituted ureas (


) is deceptively simple. While the core bond formation is thermodynamically favorable, the electrophilic nature of the carbonyl sources (isocyanates, CDI, phosgene equivalents) makes them prone to a cascade of competitive pathways.

This guide addresses the "Silent Killers" of urea yield:

  • Hydrolysis-driven symmetrization (The "Symmetric Urea" Problem).

  • Oligomerization (The "Biuret" Problem).

  • Activation failure (The "Unreactive Amine" Problem).

Module 1: The Isocyanate Route

Workflow:


[1]
Diagnostic Visualization: The Isocyanate Danger Zone

The following diagram illustrates how moisture and temperature deviate the reaction from the desired urea into symmetric byproducts and oligomers.

Isocyanate_Pathways Isocyanate Isocyanate (R-NCO) CarbamicAcid Carbamic Acid [Unstable] Isocyanate->CarbamicAcid + H2O (Hydrolysis) TargetUrea TARGET UREA (R-NH-CO-NH-R') Isocyanate->TargetUrea + Amine (R'-NH2) Amine Amine (R'-NH2) Water Trace Water (Contaminant) Amine_Degrad Amine (R-NH2) CarbamicAcid->Amine_Degrad - CO2 SymUrea SYMMETRIC UREA (R-NH-CO-NH-R) Amine_Degrad->SymUrea + Isocyanate (R-NCO) Biuret BIURET (Oligomer) TargetUrea->Biuret + Isocyanate (High Temp)

Caption: Competitive pathways in isocyanate coupling. Red paths indicate irreversible side reactions caused by moisture or excess heat.

Troubleshooting Guide (Q&A)

Q1: I am synthesizing an asymmetric urea (


), but I see a significant spot on TLC corresponding to the symmetric urea (

). Why?

Root Cause: In-situ Hydrolysis. If your solvent or atmosphere contains moisture, the isocyanate hydrolyzes to a carbamic acid, which spontaneously decarboxylates to form the amine (


). This "new" amine immediately reacts with the remaining isocyanate to form the symmetric urea.

Corrective Protocol:

  • Solvent Integrity: Use anhydrous solvents (DCM, THF) stored over molecular sieves.

  • Stoichiometry: Use a slight excess of the amine (

    
     equiv), not the isocyanate. If the isocyanate is the limiting reagent, it is consumed by the amine faster than it can hydrolyze.
    
  • The "Scavenger" Additive: Add 1-2 equivalents of a non-nucleophilic base (e.g., DIPEA) only if using amine salts. For free amines, no base is needed.

Q2: My product is a sticky solid or oil, and NMR shows broad peaks. Mass spec indicates [M + Isocyanate].

Root Cause: Biuret Formation. At elevated temperatures (


C) or with large excesses of isocyanate, the nitrogen of the newly formed urea acts as a nucleophile, attacking another isocyanate molecule to form a biuret.

Corrective Protocol:

  • Temperature Control: Maintain reaction at

    
    C to RT. Do not heat to drive conversion unless necessary.
    
  • Quench: Upon reaction completion, add a "sacrificial" primary amine (e.g., 1-2 mL of methanol or morpholine) to consume unreacted isocyanate before concentration.

Module 2: The CDI Route (Phosgene-Free)

Workflow:



Diagnostic Visualization: The Stepwise Activation

Success with CDI (1,1'-Carbonyldiimidazole) depends entirely on the sequential addition of reagents to prevent symmetric urea formation.

CDI_Workflow Amine1 Amine 1 (R-NH2) Intermed Carbamoylimidazole (Active Intermediate) Amine1->Intermed Step 1: Activation (0°C) CDI CDI (Reagent) CDI->Intermed Step 1: Activation (0°C) Product TARGET UREA Intermed->Product Step 2: Addition of Amine 2 SymSide Symmetric Urea (Side Product) Intermed->SymSide If Amine 1 Excess/High Temp Amine2 Amine 2 (R'-NH2)

Caption: The critical two-step CDI protocol. Simultaneous addition of amines results in a statistical mixture of symmetric and asymmetric ureas.

Troubleshooting Guide (Q&A)

Q3: I used CDI, but the reaction stalled at the intermediate stage. The second amine didn't react.

Root Cause: The Imidazole Protonation Trap. The byproduct of CDI activation is imidazole. If your second amine is a weak nucleophile (e.g., aniline), the protonated imidazole (imidazolium) can inhibit the reaction or the intermediate itself is not electrophilic enough.

Corrective Protocol (The "Methyl Iodide" Trick):

  • Form the carbamoylimidazole intermediate (

    
    ).
    
  • Methylation: Add 1.1 equiv of Methyl Iodide (MeI) or Methyl Triflate. This converts the leaving group from imidazole to

    
    -methylimidazolium (a much better leaving group).
    
  • Add the second amine. The reaction rate will increase by orders of magnitude.

Q4: How do I remove the imidazole byproduct without column chromatography?

Root Cause: Imidazole is water-soluble but can "stick" to polar ureas.

Self-Validating Workup:

  • Dilute reaction mixture with EtOAc.

  • Acid Wash: Wash with

    
     HCl (
    
    
    
    ). This protonates the imidazole (
    
    
    ), forcing it into the aqueous layer.
  • Check: The urea product (neutral) remains in the organic layer.

    • Note: Do not use this if your product contains a basic pyridine/amine moiety.

Module 3: Experimental Protocols

Protocol A: Standard Isocyanate Addition (Moisture Sensitive)
ParameterSpecificationReason
Solvent DCM or THF (Anhydrous)Prevents hydrolysis/symmetric urea.
Concentration 0.1 M - 0.2 MDilution minimizes biuret formation.
Temperature

C

RT
Controls exotherm and side reactions.
Atmosphere Nitrogen/Argon balloonExcludes atmospheric moisture.

Step-by-Step:

  • Dissolve Amine A (1.0 equiv) in anhydrous DCM under

    
    .
    
  • Cool to

    
    C in an ice bath.
    
  • Add Isocyanate B (1.0 - 1.05 equiv) dropwise over 10 minutes.

    • Checkpoint: Monitor TLC. If Isocyanate is consumed but Amine A remains, do not add more Isocyanate immediately. Check for symmetric urea formation first.

  • Warm to RT and stir for 2-4 hours.

  • Quench: Add 0.5 mL MeOH. Stir 15 min.

  • Workup: Evaporate solvent. Recrystallize from EtOAc/Hexanes or EtOH.

Protocol B: The CDI "One-Pot, Two-Step" (For Non-Isocyanates)
ParameterSpecificationReason
Reagent CDI (Fresh, white powder)Yellow CDI indicates hydrolysis/decomposition.
Solvent DMF or MeCNHigh solubility for intermediates.
Stoichiometry 1:1.1 (Amine:CDI)Excess CDI ensures complete activation of Amine 1.

Step-by-Step:

  • Dissolve Amine 1 (1.0 equiv) in dry MeCN.

  • Add CDI (1.1 equiv) in one portion. Evolution of

    
     gas will occur.[2]
    
  • Stir at RT for 1 hour.

    • Checkpoint: Take an aliquot, quench with MeOH, and check LCMS. You should see the methyl carbamate (

      
      ) mass, indicating the intermediate was formed.
      
  • Add Amine 2 (1.0 - 1.2 equiv).

  • Heat to

    
    C if Amine 2 is aromatic; RT if aliphatic.
    
  • Workup: Pour into water. Filter precipitate (if solid) or extract with EtOAc (wash with

    
     HCl to remove imidazole).
    

References

  • Isocyanate Reactivity & Side Reactions: Title: Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway.[1] Source: MDPI (Polymers). URL:[Link][3]

  • CDI Activation & Safety: Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry (Section 6.2). Source: National Institutes of Health (PMC). URL:[Link]

  • General Synthesis & Troubleshooting: Title: Urea Formation - Common Conditions: Amine + Isocyanate.[4][5][6] Source: Common Organic Chemistry. URL:[Link]

Sources

1-Cyclohexyl-1-methyl-3-phenylurea stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclohexyl-1-methyl-3-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and detailed protocols for handling and analyzing this compound. As your dedicated application scientist, my goal is to equip you with the necessary knowledge to anticipate and resolve stability and degradation challenges, ensuring the integrity of your experimental outcomes.

Introduction to the Stability of 1-Cyclohexyl-1-methyl-3-phenylurea

1-Cyclohexyl-1-methyl-3-phenylurea is a disubstituted urea derivative. The stability of this molecule is critical for its handling, storage, and application in research and development. Like other phenylurea compounds, its core susceptibility to degradation lies in the urea linkage, which can be cleaved under various environmental conditions. The primary degradation pathways include hydrolysis, photodegradation, and, to a lesser extent, thermal and oxidative degradation. Understanding these pathways is paramount for designing stable formulations and developing robust analytical methods.

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[1][2] Such studies involve subjecting the compound to stress conditions like acid, base, oxidation, heat, and light to accelerate its decomposition.[3]

Frequently Asked Questions (FAQs) on Stability and Degradation

Here we address common questions regarding the stability of 1-Cyclohexyl-1-methyl-3-phenylurea.

Q1: What is the primary degradation pathway for 1-Cyclohexyl-1-methyl-3-phenylurea in aqueous solution?

A1: The most significant degradation pathway in aqueous solution is hydrolysis of the urea bond. This can be catalyzed by both acidic and basic conditions.[4][5] The hydrolysis of phenylureas is affected by temperature, pH, and buffer concentration.[4][5]

  • Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the urea is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond, ultimately yielding N-cyclohexyl-N-methylamine and phenyl isocyanate. The phenyl isocyanate is unstable in aqueous media and will rapidly hydrolyze to aniline and carbon dioxide.[6]

  • Base-catalyzed hydrolysis: In basic media, the mechanism involves the deprotonation of one of the urea nitrogens, followed by an intramolecular rearrangement or attack by a hydroxide ion, leading to the same primary degradation products.[7]

Q2: Is 1-Cyclohexyl-1-methyl-3-phenylurea sensitive to light?

A2: Yes, phenylurea compounds are generally known to be photodegradable.[8] Exposure to light, particularly ultraviolet (UV) radiation, can excite the molecule and lead to bond cleavage and the formation of reactive intermediates.[8][9] This can result in a complex mixture of degradation products. Photodegradation can be direct, through the absorption of photons by the molecule itself, or indirect, sensitized by other components in a formulation or the environment.[10][11]

Q3: What are the expected degradation products of 1-Cyclohexyl-1-methyl-3-phenylurea?

A3: Based on the known degradation pathways of phenylureas, the primary degradation products are expected to be:

  • From Hydrolysis:

    • N-cyclohexyl-N-methylamine

    • Aniline

    • Carbon dioxide

  • From Photodegradation: A more complex mixture can be expected, potentially including hydroxylated derivatives of the phenyl ring and other rearranged products. The specific products will depend on the wavelength of light and the presence of photosensitizers.

It is crucial to perform forced degradation studies coupled with mass spectrometry (MS) to identify the actual degradation products under specific experimental conditions.

Q4: How does temperature affect the stability of 1-Cyclohexyl-1-methyl-3-phenylurea?

A4: Elevated temperatures will accelerate the rate of hydrolytic degradation. Phenylureas are generally thermally labile compounds.[12] In the solid state, thermal decomposition can occur at higher temperatures, often above the melting point. The decomposition of urea and its derivatives at high temperatures can lead to the formation of isocyanates and amines, as well as further reaction products like biurets and triurets.[13][14][15] For 1-Cyclohexyl-1-methyl-3-phenylurea, thermal decomposition would likely yield N-cyclohexyl-N-methylamine and phenyl isocyanate.

Q5: Is 1-Cyclohexyl-1-methyl-3-phenylurea susceptible to oxidation?

A5: Yes, the phenylurea moiety can be susceptible to oxidation. In environmental contexts, oxidation can be initiated by reactive oxygen species.[16] In a laboratory or pharmaceutical setting, oxidative degradation can be a concern if the compound is exposed to oxidizing agents or conditions that generate radicals. Forced degradation studies using an oxidizing agent like hydrogen peroxide are necessary to assess this stability liability.

Troubleshooting Guide

This section provides practical advice for common issues encountered during experimentation.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of compound purity over time in aqueous solution. Hydrolysis. 1. Check the pH of your solution: Phenylureas are most stable at neutral pH. Avoid highly acidic or basic conditions.[4][5] 2. Use buffers: If a non-neutral pH is required, use appropriate buffers to maintain a constant pH.[4] 3. Store solutions at low temperatures: Refrigerate or freeze aqueous solutions to slow down the rate of hydrolysis.
Appearance of unknown peaks in HPLC chromatogram after exposure to ambient light. Photodegradation. 1. Protect samples from light: Use amber vials or wrap containers in aluminum foil.[8] 2. Work under controlled lighting conditions: Minimize exposure to UV-rich light sources in the laboratory.
Inconsistent results when working with heated samples. Thermal Degradation. 1. Control the temperature accurately: Use calibrated heating equipment. 2. Minimize exposure time to high temperatures: Heat samples for the shortest duration necessary. 3. Consider the solvent's boiling point: Ensure the temperature used is well below the boiling point of the solvent to avoid concentration changes and potential side reactions.
Degradation in the presence of certain excipients or metal ions. Oxidative Degradation. 1. Use high-purity solvents and reagents: Avoid trace metal contaminants that can catalyze oxidation. 2. Consider adding antioxidants: If compatible with your application, a small amount of an antioxidant may prevent oxidative degradation. 3. Purge solutions with an inert gas: Removing dissolved oxygen by bubbling with nitrogen or argon can mitigate oxidation.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study of 1-Cyclohexyl-1-methyl-3-phenylurea

This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[1][2][3]

Objective: To generate degradation products of 1-Cyclohexyl-1-methyl-3-phenylurea under various stress conditions. A target degradation of 5-20% is recommended to ensure that the primary degradation products are formed without complete destruction of the parent compound.[3]

Materials:

  • 1-Cyclohexyl-1-methyl-3-phenylurea

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Cyclohexyl-1-methyl-3-phenylurea in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.[7]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solution):

    • To 1 mL of the stock solution, add 9 mL of a 50:50 mixture of methanol and water.

    • Incubate at 80°C for 48 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid 1-Cyclohexyl-1-methyl-3-phenylurea in a vial.

    • Heat in an oven at a temperature below its melting point (e.g., 105°C) for 7 days.

    • At appropriate time points, dissolve a known amount of the solid in methanol for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in 50:50 methanol/water) to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples by HPLC at the end of the exposure period.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating 1-Cyclohexyl-1-methyl-3-phenylurea from its potential degradation products.

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm.

Rationale for Method Parameters:

  • A C18 column is a good starting point for moderately polar compounds like phenylureas.

  • A gradient elution is used to effectively separate the parent compound from potentially more polar (e.g., aniline) and less polar degradation products.

  • Formic acid is added to the mobile phase to improve peak shape and provide protons for potential mass spectrometry detection.

  • The detection wavelength of 240 nm is chosen based on the UV absorbance of the phenylurea chromophore.

Visualizations

Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation cluster_photolysis Photolytic Degradation Parent 1-Cyclohexyl-1-methyl- 3-phenylurea Products_H N-Cyclohexyl-N-methylamine + Aniline + CO2 Parent->Products_H H+ or OH- H2O Parent_P 1-Cyclohexyl-1-methyl- 3-phenylurea Products_P Complex Mixture (e.g., hydroxylated species, rearranged products) Parent_P->Products_P hv (UV light)

Caption: Primary degradation pathways of 1-Cyclohexyl-1-methyl-3-phenylurea.

Forced Degradation Workflow

Start Prepare Stock Solution (1 mg/mL in MeOH) Stress Apply Stress Conditions Start->Stress Acid Acidic (0.1 M HCl, 60°C) Stress->Acid Base Basic (0.1 M NaOH, 60°C) Stress->Base Oxidative Oxidative (3% H2O2, RT) Stress->Oxidative Thermal Thermal (80°C Solution/Solid) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analyze Analyze by Stability- Indicating HPLC Method Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze End Identify Degradants & Assess Stability Analyze->End

Caption: Experimental workflow for a forced degradation study.

Summary of Stability and Storage

Condition Stability Profile Recommended Storage
Solid State Generally stable at room temperature when protected from light and moisture.Store in a well-sealed container at controlled room temperature (20-25°C), protected from light.
Aqueous Solution Susceptible to hydrolysis, especially at acidic and basic pH.Prepare fresh solutions. If storage is necessary, use a neutral pH buffer, store at 2-8°C, and protect from light. For long-term storage, consider freezing (-20°C).
Organic Solvents Generally more stable than in aqueous solutions.Store in a tightly sealed container to prevent solvent evaporation. Protect from light.
Light Exposure Prone to photodegradation.Always handle and store in light-protected (amber) containers.

References

  • Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. MDPI. Available at: [Link]

  • EVALUATING PHENYLUREA HERBICIDE PHOTOSTABILITY USING COMPUTATIONAL CHEMISTRY. ProQuest. Available at: [Link]

  • Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PubMed Central. Available at: [Link]

  • N-Cyclohexyl-N'-phenylurea. PubChem. Available at: [Link]

  • Aqueous oxidation of phenylurea herbicides by triplet aromatic ketones. PubMed. Available at: [Link]

  • CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • How Does Urea Decompose? YouTube. Available at: [Link]

  • Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. MDPI. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Kinetics and mechanism of hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Natural sunlight -induced photo-degradation of phenylurea herbicides in water. Scilit. Available at: [Link]

  • Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. ResearchGate. Available at: [Link]

  • Thermodynamics and reaction mechanism of urea decomposition. RSC Publishing. Available at: [Link]

  • Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. PubMed. Available at: [Link]

  • Representative chromatograms of forced degradation of HU. ResearchGate. Available at: [Link]

  • Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. ResearchGate. Available at: [Link]

  • 1-Cyclohexyl-3-methylurea. PubChem. Available at: [Link]

  • PHOTOCATALYTIC DEGRADATION OF PHENYLUREA HERBICIDES IN AQUEOUS SOLUTION. Annals of the Suceava University – Food Engineering. Available at: [Link]

  • Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ICH. Available at: [Link]

  • Chemical structures of the phenylurea herbicides tested in this study. ResearchGate. Available at: [Link]

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. ACS Publications. Available at: [Link]

  • Thermogravimetric Experiment of Urea at Constant Temperatures. PMC - NIH. Available at: [Link]

  • Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. PubMed. Available at: [Link]

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate. Available at: [Link]

  • Urea,N,N''-(methylenedi-4,1-phenylene)bis[N'-cyclohexyl. Chemsrc. Available at: [Link]

  • Kinetics and mechanism of hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Cyclohexylurea. PubChem - NIH. Available at: [Link]

  • Alkaline and Neutral Hydrolysis of Four Phenylurea Herbicides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • 1-Methyl-3-nitrocyclohexane. PubChem - NIH. Available at: [Link]nih.gov/compound/21544052)

Sources

Technical Support Center: Scaling Up 1-Cyclohexyl-1-methyl-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Operational | Topic: Process Scale-Up & Troubleshooting[1]

Executive Summary

This guide addresses the technical challenges of scaling the synthesis of 1-Cyclohexyl-1-methyl-3-phenylurea from gram-scale discovery to kilogram-scale pilot production.[1]

The preferred industrial route utilizes the nucleophilic addition of N-methylcyclohexylamine to phenyl isocyanate .[1] While atom-economic and generally high-yielding, this pathway presents specific engineering challenges at scale: exothermic runaway potential, moisture sensitivity leading to symmetric urea impurities, and crystallization difficulties due to the N-methyl disruption of hydrogen bonding networks.[1]

Module 1: Reaction Kinetics & Thermal Management
Q: My reactor temperature spikes uncontrollably during the amine addition. How do I manage this exotherm at the kilogram scale?

A: You are encountering a classic mass-transfer vs. heat-transfer mismatch. At the lab scale (10g), the surface-area-to-volume ratio allows passive air cooling to dissipate the heat of reaction (


).[1] At the kilogram scale, this ratio drops drastically, turning your reactor into an adiabatic system. The reaction between a secondary amine (N-methylcyclohexylamine) and an isocyanate is extremely fast and highly exothermic.[1]

Protocol for Thermal Control:

  • Switch to Semi-Batch Mode: Never mix stoichiometric quantities all at once (all-in).

  • Reverse Addition Strategy:

    • Charge: Phenyl isocyanate (dissolved in Toluene) into the reactor.

    • Dose: N-methylcyclohexylamine (diluted 1:1 in Toluene) slowly.

    • Why? Keeping the isocyanate in excess minimizes the concentration of the highly nucleophilic amine available to react at any second, allowing your jacket cooling to keep up.

  • Calculate Adiabatic Temperature Rise (

    
    ): 
    Before running the batch, calculate:
    
    
    
    
    • Ensure your solvent volume is sufficient to absorb the heat if cooling fails. Toluene is preferred over Dichloromethane (DCM) because its higher boiling point provides a larger safety margin against pressurization.

Module 2: Impurity Profiling (The "Symmetric Urea" Problem)
Q: HPLC analysis shows a persistent impurity at RRT 1.2. It looks like 1,3-diphenylurea.[1] Where is this coming from?

A: This is a moisture ingress issue, not a side reaction of your amine. The impurity is 1,3-diphenylurea (DPU) , the symmetric urea formed by the hydrolysis of phenyl isocyanate.

The Mechanism of Failure:

  • Water enters (wet solvent or headspace humidity).[1]

  • Phenyl isocyanate +

    
    
    
    
    
    [Carbamic Acid]
    
    
    Aniline +
    
    
    .[1]
  • Aniline + Phenyl isocyanate

    
     1,3-Diphenylurea.[1]
    

Troubleshooting Protocol:

  • Solvent Drying: Toluene must be dried to <200 ppm water (Karl Fischer titration).[1]

  • Stoichiometry Adjustment: The N-methylcyclohexylamine is a secondary amine and is more nucleophilic than water, but at scale, mixing pockets can starve the isocyanate of amine, allowing water to compete.

    • Action: Use a slight excess of the amine (1.05 equiv) to scavenge isocyanate rapidly.

  • Inerting: Constant Nitrogen sweep is mandatory.[1] Isocyanates are hygroscopic.[1]

Module 3: Workup & Isolation (Crystallization)[2][3]
Q: The product "oils out" as a sticky gum instead of precipitating as a solid. How do I fix the morphology?

A: The N-methyl group is disrupting the crystal lattice packing. Unlike non-methylated ureas, which stack effortlessly due to strong N-H···O=C hydrogen bonding, 1-Cyclohexyl-1-methyl-3-phenylurea has one "blocked" nitrogen.[1] This lowers the melting point and increases solubility in organic solvents, leading to oiling out.

Crystallization Rescue Guide:

ParameterRecommendationScientific Rationale
Primary Solvent Toluene Good solubility at high T, moderate at low T.
Anti-Solvent n-Heptane Induces supersaturation gradually.[1]
Cooling Profile Linear Ramp Cool at 10°C/hour.[1] Crash cooling traps impurities and causes oiling.[1]
Seeding Required (0.5 wt%) Add seeds at the metastable zone width (approx. 45-50°C) to provide nucleation sites.[1]

Step-by-Step Isolation Protocol:

  • After reaction completion, distill off 50% of the Toluene to concentrate.

  • Cool to 60°C.

  • Add n-Heptane dropwise until slight turbidity is observed.

  • Reheat to 65°C to clear the solution (dissolve fines).

  • Cool to 50°C and add seed crystals. Hold for 30 mins.

  • Cool to 0°C over 4 hours. Filter and wash with cold Heptane.[1]

Module 4: Process Visualization

The following diagram illustrates the reaction pathway, including the critical moisture-induced degradation pathway that must be avoided.

G Start Phenyl Isocyanate (Reagent A) Intermediate Reaction Matrix (Toluene, 20-40°C) Start->Intermediate Dissolved Amine N-Methylcyclohexylamine (Reagent B) Amine->Intermediate Controlled Dosing Water H2O (Contaminant) Water->Intermediate Ingress Product 1-Cyclohexyl-1-methyl-3-phenylurea (Target Product) Intermediate->Product Main Reaction (Fast, Exothermic) Aniline Aniline (In Situ Intermediate) Intermediate->Aniline Hydrolysis (-CO2) Impurity 1,3-Diphenylurea (Symmetric Impurity) Aniline->Impurity Reacts with Excess Isocyanate

Caption: Reaction logic flow highlighting the competitive hydrolysis pathway (Red) vs. the desired urea formation (Green).

Module 5: Safety & Handling (FAQs)
Q: What are the specific PPE and handling requirements for Phenyl Isocyanate?

A: Phenyl isocyanate is a lachrymator and a strong sensitizer .[2]

  • Engineering Control: All transfers must occur in a closed system or a fume hood with a face velocity >100 fpm.

  • Quenching Spills: Do not use water alone (it evolves

    
     and insoluble ureas). Use a mixture of Water (90%), Concentrated Ammonia (2%), and Detergent (8%) . The ammonia reacts faster than water to form phenylurea (less toxic solid), and detergent aids wetting.
    
Q: Can I use Carbonyldiimidazole (CDI) instead to avoid Isocyanates?

A: Yes, but with caveats.

  • Pros: Safer handling; no lachrymatory reagents.[1]

  • Cons: Lower atom economy (produces imidazole byproduct); higher cost.[1]

  • Process: React Aniline with CDI first to form the intermediate acyl-imidazole, then add N-methylcyclohexylamine.

  • Recommendation: Use CDI for pilot batches <1kg where safety infrastructure is limited.[1] Use Isocyanate for >10kg cost-efficiency.[1]

References
  • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Chapter 6: Crystallization and Purification).

  • Occupational Safety and Health Administration (OSHA) . (2024). Phenyl Isocyanate - Occupational Chemical Database.

  • Org. Synth. (1968).[1] General methods for Urea Synthesis. Organic Syntheses, Coll. Vol. 5, p.966.

Sources

Technical Support Center: Stability & Handling of 1-Cyclohexyl-1-methyl-3-phenylurea (CMPU)

[1][2]

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. Below is a comprehensive guide designed to troubleshoot and optimize the stability of your 1-Cyclohexyl-1-methyl-3-phenylurea (CMPU) stock solutions.

This guide moves beyond basic "storage instructions" to explain the physicochemical causes of instability. Our goal is to ensure your analytical data remains reproducible by eliminating solvent-induced degradation.

Module 1: Solvent Selection & Preparation

The Foundation of Stability

Q: Why did my CMPU stock solution precipitate after a few days in the fridge? A: This is likely due to hygroscopicity-induced "crash out" or improper solvent choice.[1][2]

CMPU is a lipophilic substituted urea (LogP ~2.9–3.6).[1][2] While soluble in organic solvents, it is highly intolerant to water.[1][2]

  • The Trap: DMSO is the standard solvent, but it is hygroscopic . It absorbs water from the atmosphere.[1][2] As water content in DMSO rises, the solubility of CMPU drops exponentially, causing precipitation.

  • The Fix: Use Anhydrous DMSO (grade ≥99.9%, water <0.005%).

Protocol: The "Dry-System" Preparation

ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSO High dipole moment solubilizes the urea core; low volatility prevents concentration drift.[1][2]
Alternative Absolute Ethanol Acceptable only for immediate use.[1][2] High volatility makes it poor for long-term storage (evaporation increases concentration).[1][2]
Avoid Water / Aqueous Buffers CMPU is practically insoluble in water.[1][2] Aqueous environments catalyze hydrolysis.[1][2]
Vessel Amber Glass (Silanized) Prevents surface adsorption of the hydrophobic cyclohexyl group and protects from photodegradation.
Visualization: Optimal Solubilization Workflow

CMPU_Prep_WorkflowRawSolid CMPU(Store Desiccated)SolventSelect Solvent:Anhydrous DMSORaw->Solvent WeighMixVortex Mixing(Avoid Sonication heat)Solvent->Mix AddQCVisual QC:Clear? No Particulates?Mix->QC InspectQC->Solvent Fail (Re-filter/Dilute)AliquotAliquot & Freeze(-20°C or -80°C)QC->Aliquot Pass

Figure 1: Decision matrix for preparing stable CMPU stock solutions. Note the critical checkpoint at Visual QC to prevent storing nucleated precipitates.

Module 2: Degradation Mitigation

Understanding the "Silent Killer" (Hydrolysis)

Q: My HPLC shows a new peak at a lower retention time. What is it? A: You are likely observing Aniline (or a substituted aniline derivative), a breakdown product caused by Hydrolysis .[2]

Substituted phenylureas are susceptible to hydrolytic cleavage of the urea bridge (

1212

The Mechanism:

  • Water attacks the carbonyl carbon of the urea.[2]

  • The bond cleaves, releasing Aniline (the phenyl side) and a carbamic acid intermediate.

  • The unstable carbamic acid decarboxylates (loses

    
    ) to form N-methylcyclohexylamine .[1][2]
    

Why this matters: Aniline is toxic and has distinct UV absorbance, which will skew your concentration calculations and biological assay results.[2]

Visualization: Hydrolysis Pathway of CMPU

Hydrolysis_MechanismCMPUCMPU (Intact)(Hydrophobic)TransitionUnstable Carbamic AcidIntermediateCMPU->Transition Hydrolysis(Slow in wet DMSO)Water+ H2O(Moisture Ingress)Water->TransitionAnilineByproduct 1:Aniline(Toxic/Chromophore)Transition->Aniline Cleavage AAmineByproduct 2:N-methylcyclohexylamineTransition->Amine Cleavage BCO2Gas Release:CO2Transition->CO2 Decarboxylation

Figure 2: The hydrolytic degradation pathway.[1][2] Water ingress leads to irreversible cleavage of the urea linkage, generating aniline impurities.

Module 3: Storage & Handling

Long-Term Stability Protocols

Q: Can I store the stock solution at 4°C? A: No.

  • Risk 1: DMSO freezes at ~19°C. Storing at 4°C keeps it solid, but repeated cycling between solid (fridge) and liquid (bench) promotes freeze-thaw degradation .[1][2]

  • Risk 2: If using Ethanol, 4°C is safe from freezing, but seal integrity is critical to prevent evaporation.[2]

Q: The solution has turned slightly yellow/brown. Is it safe to use? A: Discard it.

  • Cause: The yellowing indicates the oxidation of Aniline (the hydrolysis product mentioned above). This confirms that degradation has already occurred.[1][2] The concentration of active CMPU is now unknown.[2]

The "Golden Rules" of Storage:

  • Aliquot Immediately: Never store a "master bottle" that is thawed daily. Prepare single-use aliquots (e.g., 50 µL or 100 µL).

  • Deep Freeze: Store aliquots at -20°C or -80°C .

  • Desiccation: Place the aliquot box inside a secondary container (Ziploc bag) with silica gel packets to keep the environment dry.

Module 4: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Precipitation upon thawing Solution was near saturation; low temp reduced solubility.[1][2]Warm to 37°C and vortex.[1][2] If it does not redissolve, the compound may have crystallized irreversibly or hydrolyzed. Remake stock.
Extra HPLC peaks Hydrolysis (Aniline formation) or Photodegradation.[1][2]Check solvent water content.[1][2] Ensure storage in amber vials. Verify peak identity with pure Aniline standard.
Inconsistent Bio-Assay Data Evaporation of volatile solvent (Ethanol) increased concentration.[1][2][3]Switch to Anhydrous DMSO. Use positive displacement pipettes for viscous DMSO.[1][2]
"Oily" droplets in aqueous buffer "Crashing out" upon dilution.Dilute slowly. Ensure final DMSO concentration is <0.1% (or as tolerated), but add DMSO into vortexing buffer, not buffer into DMSO.
References
  • PubChem. 1-Cyclohexyl-3-phenylurea (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][2]

  • Tixier, C., et al. (2001).[1][2][4][5] Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation.[4][5] Environmental Toxicology and Chemistry.[1][2][5] (Demonstrates the hydrolysis mechanism of phenylureas to anilines). Available at: [Link]

  • Salvestrini, S., et al. (2002).[1][2] Mechanism of the basic hydrolysis of phenylureas.[6][7] Journal of the Chemical Society, Perkin Transactions 2. (Kinetic evidence of the isocyanate intermediate). Available at: [Link]

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Technical Support Center: Storage and Stability of 1-Cyclohexyl-1-methyl-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Cyclohexyl-1-methyl-3-phenylurea (CAS 57322-97-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Proper storage is not merely a matter of compliance; it is fundamental to the validity and reproducibility of your experimental results. This guide provides in-depth answers, troubleshooting workflows, and validated protocols to prevent and diagnose compound degradation.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the handling and storage of 1-Cyclohexyl-1-methyl-3-phenylurea.

Q1: What are the ideal storage conditions for 1-Cyclohexyl-1-methyl-3-phenylurea?

A: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Keep it away from direct sunlight and sources of heat.[1][3] The recommended storage temperature is room temperature.[4]

Q2: What are the primary signs of degradation?

A: Visual signs of degradation can include a change in color from its typical white or off-white appearance, clumping or caking of the powder (indicating moisture uptake), or a noticeable change in odor.[4] However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is crucial if degradation is suspected.

Q3: How can I test the purity of my stored sample?

A: The most reliable method for assessing purity is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A pure sample should exhibit a single major peak at the expected retention time. The appearance of additional peaks or a decrease in the area of the main peak suggests the presence of degradation products or impurities. Refer to Protocol 4.2 for a detailed methodology.

Q4: Is this compound sensitive to light or moisture?

A: Yes. Phenylurea compounds, as a class, are susceptible to both photodegradation and hydrolysis.[7][8] Therefore, protection from light and moisture is critical for long-term stability. Store the compound in an amber vial or in a dark cabinet to prevent light exposure.[3] Ensure the container is tightly sealed and stored in a desiccated environment to minimize contact with atmospheric moisture.[3][9]

Q5: What materials are incompatible with this compound?

A: 1-Cyclohexyl-1-methyl-3-phenylurea is incompatible with strong oxidizing agents.[4][10] Contact with these substances can lead to rapid and potentially hazardous reactions. Ensure the compound is stored separately from classes of chemicals like peroxides, perchlorates, and nitrates.[11][12]

Section 2: Understanding Degradation Pathways

To effectively prevent degradation, it is essential to understand the chemical mechanisms driving it. For a substituted phenylurea like 1-Cyclohexyl-1-methyl-3-phenylurea, three primary pathways are of concern during storage.

  • Pathway 1: Hydrolysis (The Silent Threat) Hydrolysis is a major degradation route for phenylurea compounds, involving the cleavage of the urea bond.[8][13] This reaction can be catalyzed by acidic or basic conditions but can also proceed under neutral pH, albeit more slowly.[8][13][14] The reaction is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon of the urea moiety. This leads to the formation of an unstable tetrahedral intermediate, which then breaks down to yield N-cyclohexyl-N-methylamine and phenyl isocyanate, with the latter being rapidly hydrolyzed to aniline and carbon dioxide. The presence of moisture in the storage container is the primary risk factor for this pathway.

  • Pathway 2: Photodegradation (Light-Induced Damage) Exposure to ultraviolet (UV) radiation, present in sunlight and some artificial lighting, can provide the energy needed to break chemical bonds. For phenylurea herbicides, photodegradation can lead to a variety of by-products through processes like hydroxylation of the phenyl ring, demethylation, and other complex rearrangements.[7] While often studied in aqueous environments with photocatalysts, the fundamental sensitivity to light means that storing the solid compound in clear containers under direct light can initiate degradation on the material's surface over time.[15]

  • Pathway 3: Oxidation (Reaction with Air & Contaminants) Phenylurea compounds are known to be incompatible with strong oxidizing agents.[4][10] While less of a concern under proper storage, slow oxidation by atmospheric oxygen can occur over extended periods, particularly if catalyzed by trace metal impurities. The primary preventative measure is ensuring the compound is not stored near oxidizing chemicals and that the container is well-sealed.

parent 1-Cyclohexyl-1-methyl-3-phenylurea hydrolysis Hydrolysis Products (e.g., Aniline, N-cyclohexyl-N-methylamine) parent->hydrolysis photo Photodegradation Products (e.g., Hydroxylated species) parent->photo oxidation Oxidation Products parent->oxidation water Moisture (H₂O) Acids/Bases water->hydrolysis light UV Light light->photo oxidants Oxidizing Agents Atmospheric O₂ oxidants->oxidation

Caption: Primary degradation pathways for 1-Cyclohexyl-1-methyl-3-phenylurea.

Section 3: Troubleshooting Guide: Proactive Prevention & Problem Solving

Problem: "I suspect my sample has degraded. What should I do?"

Problem: "My laboratory has high humidity. What extra precautions should I take?"

Solution: High humidity significantly increases the risk of hydrolysis.

  • Use a Desiccator: Store the primary container inside a desiccator cabinet or a sealed bag containing a desiccant (e.g., silica gel).

  • Minimize Exposure: When weighing out the compound, do so in a controlled environment (like a glove box with dry air or nitrogen) if possible. If not, be as quick as possible and securely reseal the container immediately.

  • Aliquot: For long-term storage, consider aliquoting the bulk supply into smaller, single-use vials. This prevents repeated exposure of the entire stock to atmospheric moisture.

Problem: "The compound will be used in an aqueous solution. How can I minimize degradation during my experiment?"

Solution: Phenylurea compounds have limited stability in aqueous solutions.[8][13]

  • Prepare Fresh: Always prepare aqueous solutions immediately before use. Do not store stock solutions in water or buffer for extended periods.

  • Control pH: Neutral hydrolysis is a known degradation pathway.[8][13] If your experimental conditions allow, check the stability at your working pH. Extreme acidic or alkaline conditions will accelerate hydrolysis.[8][14]

  • Protect from Light: Prepare and handle the solution in a dark room or use amber-colored labware to prevent photodegradation during the experiment.

Problem: "I need to store the compound for long-term use ( >1 year). What is the best practice?"

Solution:

  • Verify Initial Purity: Upon receipt, perform an initial purity check (Protocol 4.2) to establish a baseline.

  • Aliquot: Divide the compound into smaller, tightly-sealed amber glass vials. This minimizes contamination and degradation of the bulk supply.

  • Inert Atmosphere: For maximum protection, backfill each aliquot vial with an inert gas like argon or nitrogen before sealing.

  • Controlled Storage: Store the aliquots in a dark, desiccated, and temperature-controlled environment.

  • Periodic Re-analysis: Schedule a purity re-check on one of the aliquots annually to monitor stability.

Section 4: Protocols for Stability Assessment

These protocols provide a systematic approach to evaluating the integrity of your stored compound.

Protocol 4.1: Visual Inspection and Physical Property Check

  • Documentation: Note the lot number, date of receipt, and opening date of the compound.

  • Color and Form: Observe the compound against a white background. It should be a white to off-white crystalline powder.[4] Record any discoloration (e.g., yellowing, browning).

  • Consistency: Check for any clumping or signs of moisture absorption. A free-flowing powder is expected.

  • Solubility Test (Qualitative): In a fume hood, attempt to dissolve a small amount (1-2 mg) in a suitable solvent as specified by the manufacturer's data sheet. Note any insolubility or the presence of particulates, which could indicate the formation of degradation products. Phenylurea is reported to be soluble in water (10 mg/mL).[4][10]

Protocol 4.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This method is a robust way to quantify the purity of 1-Cyclohexyl-1-methyl-3-phenylurea and detect degradation products. The phenyl group provides strong UV absorbance, making it well-suited for UV detection.[6]

  • Instrumentation & Columns:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Rationale: This ratio provides good separation for many phenylurea herbicides.[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 230 nm. Rationale: Phenylurea compounds exhibit strong absorbance around this wavelength.[16]

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately prepare a 100 µg/mL standard solution of a new, trusted lot of 1-Cyclohexyl-1-methyl-3-phenylurea in the mobile phase.

    • Sample Preparation: Prepare a solution of your stored sample at the same concentration (100 µg/mL) in the mobile phase.

    • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Analysis: Inject the standard solution first to determine the retention time of the pure compound. Then, inject the sample solution.

    • Data Interpretation:

      • Purity (%): A pure sample will show one major peak. Purity can be calculated based on the peak area of the main peak relative to the total area of all peaks in the chromatogram.

      • Degradation: The presence of new, smaller peaks (especially earlier-eluting, more polar peaks) is a strong indicator of degradation. A significant decrease in the area of the main peak compared to the standard also indicates a loss of the parent compound.

start Stored Sample of 1-Cyclohexyl-1-methyl-3-phenylurea step1 Protocol 4.1: Visual Inspection start->step1 decision Any visual changes or suspicion of degradation? step1->decision step2 Protocol 4.2: Purity Assessment by HPLC step3 Data Analysis: Compare to Reference step2->step3 step4 Decision: Assess Fitness for Use step3->step4 end_ok Compound is stable. Proceed with experiment. step4->end_ok Purity > 98% No extra peaks end_bad Degradation confirmed. Quarantine and replace. step4->end_bad Purity < 98% or Degradation peaks present decision->step2 Yes decision->step2 No (Routine Check)

Caption: Workflow for the systematic stability assessment of the compound.

Section 5: Summary of Recommended Storage Conditions

ParameterRecommendationRationale & Source
Temperature Room TemperatureTo prevent acceleration of degradation reactions.[4]
Atmosphere Tightly sealed; Inert gas (Argon/Nitrogen) for long-term storageTo exclude moisture and oxygen, preventing hydrolysis and oxidation.[2]
Light Protect from light; Store in amber vials or dark cabinetTo prevent photodegradation.[3][9]
Moisture Store in a dry place; Use of a desiccator is recommendedTo prevent hydrolysis, a primary degradation pathway.[3][8][13]
Incompatibilities Segregate from strong oxidizing agentsTo prevent hazardous chemical reactions and degradation.[4][10][12]
Container Well-sealed, appropriate chemical-resistant container (e.g., glass)To maintain a controlled environment and prevent contamination.[11]

References

  • Goren, A. Y., & Li, Q. X. (2000). Alkaline and Neutral Hydrolysis of Four Phenylurea Herbicides. Journal of Environmental Science and Health, Part B, 35(1), 1-15. [Link]

  • Bari, F., et al. (2006). Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1569-76. [Link]

  • Sabaliunas, D., et al. (2000). Alkaline and Neutral Hydrolysis of Four Phenylurea Herbicides. Journal of Agricultural and Food Chemistry, 48(9), 4338-4342. [Link]

  • B&M Scientific. (n.d.). How to Safely Store Lab Chemicals and Reagents. [Link]

  • Boraychem. (2024). Phenylurea: Properties, Applications, and Safety. [Link]

  • CP Lab Safety. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage. [Link]

  • LabTAG by GA International. (n.d.). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • University of Colorado Boulder Environmental Health & Safety. (n.d.). How do I safely store chemicals in laboratory? [Link]

  • Khan, M. N., & Khan, A. A. (1976). Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea. Journal of the Chemical Society, Perkin Transactions 2, (7), 796-799. [Link]

  • Royal Society of Chemistry. (2023). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. Environmental Science: Water Research & Technology. [Link]

  • ResearchGate. (n.d.). Phenylurea herbicide initial hydrolysis enzymes. [Link]

  • Gant, J. R., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 930(1-2), 9-19. [Link]

  • Villaverde, J., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. International Journal of Environmental Research and Public Health, 19(3), 1279. [Link]

  • Kabir, A., et al. (2022). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules, 27(19), 6649. [Link]

  • Svobodova, L. (2010). Photochemical Degradation of a Phenyl-urea Pesticide Chlorotoluron. University of South Bohemia. [Link]

  • Chemsrc. (n.d.). phenylurea | CAS#:64-10-8. [Link]

  • Wells, J. S., Root, M. A., & Anderson, R. C. (1961). Metabolic Reduction of 1-(p-Acetylbenzenesulfonyl)-3-cyclohexylurea (Acetohexamide) in Different Species. Proceedings of the Society for Experimental Biology and Medicine, 107(3), 583-585. [Link]

  • Das, S. K., et al. (2021). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. Molecules, 26(11), 3349. [Link]

  • ResearchGate. (n.d.). Chemical structures of the phenylurea herbicides tested in this study. [Link]

  • Chemsrc. (n.d.). 1-cyclohexyl-1-methyl-3-phenylurea | CAS#:57322-97-1. [Link]

  • Chemcasts. (n.d.). 1-(2-Methylcyclohexyl)-3-phenylurea Properties vs Temperature. [Link]

  • Chemcasts. (n.d.). 1-(2-Methylcyclohexyl)-3-phenylurea (CAS 1982-49-6) Properties. [Link]

  • PubChem. (n.d.). N-Cyclohexyl-N'-phenylurea. [Link]

  • ResearchGate. (n.d.). Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating 1-Cyclohexyl-1-methyl-3-phenylurea as a Soluble Epoxide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 1-cyclohexyl-1-methyl-3-phenylurea's performance as an inhibitor of its target enzyme, soluble epoxide hydrolase (sEH). It is intended for researchers, scientists, and drug development professionals seeking to validate and compare sEH inhibitors (sEHIs). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the metabolism of endogenous epoxyeicosatrienoic acids (EETs).[1] EETs are lipid signaling molecules with a range of beneficial biological effects, including anti-inflammatory, anti-hypertensive, and analgesic properties.[2] However, sEH rapidly hydrolyzes EETs into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[3]

The inhibition of sEH presents a promising therapeutic strategy for a variety of conditions, including cardiovascular diseases, inflammatory disorders, and neuropathic pain.[1][4][3][5] By blocking the activity of sEH, the levels of beneficial EETs can be stabilized and their therapeutic effects prolonged.[6] 1-Cyclohexyl-1-methyl-3-phenylurea has emerged as a compound of interest for its potential to inhibit sEH. This guide will provide a framework for validating its inhibitory efficacy and comparing it against other known sEHIs.

The sEH Signaling Pathway

The following diagram illustrates the central role of sEH in the metabolism of arachidonic acid and the impact of its inhibition.

sEH_Pathway AA Arachidonic Acid P450 Cytochrome P450 Epoxygenase AA->P450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) (Target Enzyme) EETs->sEH Hydrolysis Therapeutic_Effects Therapeutic Effects: - Reduced Inflammation - Pain Relief - Lower Blood Pressure EETs->Therapeutic_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Biologically Active) sEH->DHETs sEHI 1-Cyclohexyl-1-methyl-3-phenylurea (sEH Inhibitor) sEHI->sEH Inhibition

Caption: The sEH signaling pathway and the mechanism of inhibition.

Experimental Validation of 1-Cyclohexyl-1-methyl-3-phenylurea's Inhibitory Effect

To validate the inhibitory potential of 1-cyclohexyl-1-methyl-3-phenylurea against sEH, a robust and reproducible in vitro assay is essential. A fluorometric assay is a widely accepted method for this purpose due to its sensitivity and suitability for high-throughput screening.[7][8]

Principle of the Fluorometric sEH Inhibition Assay

This assay utilizes a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH to produce a fluorescent product. The rate of fluorescence increase is directly proportional to the sEH activity. In the presence of an inhibitor like 1-cyclohexyl-1-methyl-3-phenylurea, the rate of hydrolysis decreases, resulting in a lower fluorescent signal. By measuring the fluorescence at various inhibitor concentrations, we can determine the concentration at which 50% of the enzyme activity is inhibited (IC50).

Detailed Step-by-Step Protocol for sEH Inhibition Assay

This protocol is designed to be a self-validating system, including appropriate controls for accurate data interpretation.

Materials:

  • Purified recombinant human sEH

  • 1-Cyclohexyl-1-methyl-3-phenylurea

  • A known sEH inhibitor as a positive control (e.g., trans-AUCB)

  • sEH assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • PHOME substrate

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • Black 96-well microplates

  • Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 1-cyclohexyl-1-methyl-3-phenylurea in DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for testing. Ensure the final DMSO concentration in the assay wells is consistent and low (e.g., <1%) to avoid solvent effects.

    • Prepare similar dilutions for the positive control inhibitor.

  • Assay Plate Setup:

    • In a black 96-well plate, add the diluted 1-cyclohexyl-1-methyl-3-phenylurea and control solutions to their respective wells.

    • Include "no inhibitor" wells (containing only assay buffer and DMSO) to measure 100% enzyme activity and "no enzyme" wells as a background control.

  • Enzyme Addition and Pre-incubation:

    • Dilute the purified human recombinant sEH in the assay buffer to the desired working concentration.

    • Add the diluted sEH solution to all wells except the "no enzyme" controls.

    • Pre-incubate the plate at room temperature for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.[8]

  • Initiation of the Enzymatic Reaction:

    • Prepare the PHOME substrate solution in the assay buffer.

    • Add the PHOME solution to all wells to start the reaction.[8]

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence kinetically over a set period (e.g., 20 minutes) at 25°C, with readings taken every 3 minutes.[8]

  • Data Analysis and IC50 Calculation:

    • For each concentration of 1-cyclohexyl-1-methyl-3-phenylurea, calculate the rate of the enzymatic reaction (the slope of the fluorescence versus time curve).

    • Normalize the reaction rates to the "no inhibitor" control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the workflow for the sEH inhibition assay.

sEH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of 1-Cyclohexyl-1-methyl-3-phenylurea C Dispense inhibitor dilutions into 96-well plate A->C B Prepare sEH enzyme and PHOME substrate solutions D Add sEH enzyme and pre-incubate B->D C->D E Add PHOME substrate to initiate reaction D->E F Measure fluorescence kinetically E->F G Calculate reaction rates and % inhibition F->G H Determine IC50 value G->H

Caption: Workflow for the fluorometric sEH inhibition assay.

Comparative Analysis with Alternative sEH Inhibitors

A crucial aspect of validating 1-cyclohexyl-1-methyl-3-phenylurea is to compare its performance against established sEH inhibitors. Several potent sEHIs have been developed and characterized, providing a benchmark for comparison.[9][10]

Key Comparative Parameters

The following table summarizes the key parameters for comparing 1-cyclohexyl-1-methyl-3-phenylurea with other notable sEH inhibitors. The data for 1-cyclohexyl-1-methyl-3-phenylurea would be populated from the experimental validation described above.

InhibitorChemical StructureIC50 (nM) vs. human sEHPhysicochemical PropertiesPreclinical Efficacy Highlights
1-Cyclohexyl-1-methyl-3-phenylurea Urea-basedTo be determinedTo be determinedTo be determined
t-TUCB (trans-4-[4-(3-trifluoromethoxyphenyl-ureido)-cyclohexyloxy]-benzoic acid)Urea-basedPotent, low nMGood pharmacokinetic profile[9]Effective in reducing inflammatory and neuropathic pain in animal models.[1][9]
APAU (1-(1-acetylpiperidin-4-yl)-3-adamantanylurea)Urea-basedPotent, low nMHigh water solubility, shorter half-life[9]Effective at lower doses in pain models; has investigational new drug status with the U.S. FDA.[9]
t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid)Urea-basedPotent, low nMSimilar logP to t-TUCB[9]Significantly active in pain models at higher doses compared to APAU and t-TUCB.[9]
Celecoxib Non-steroidal anti-inflammatory drug (NSAID)Weaker sEH inhibitorKnown COX-2 inhibitorLess potent and efficacious than dedicated sEHIs in reducing neuropathic and inflammatory pain.[9][11]
Insights and Experimental Causality
  • Potency (IC50): A lower IC50 value indicates a more potent inhibitor. The urea pharmacophore is common among potent sEHIs, suggesting that 1-cyclohexyl-1-methyl-3-phenylurea has the potential for high potency.[10]

  • Physicochemical Properties: Properties such as solubility and logP influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn affects its in vivo efficacy.[9] For instance, APAU's high water solubility makes it easier to formulate but may contribute to its shorter half-life.[9]

  • Preclinical Efficacy: Comparing the in vivo efficacy in established animal models of pain or inflammation provides a direct measure of the inhibitor's therapeutic potential.[5][11] The superiority of dedicated sEHIs over celecoxib in these models highlights the therapeutic advantage of targeting the sEH pathway directly for certain types of pain.[9][11]

Assessing Off-Target Effects and Selectivity

A critical aspect of drug development is to ensure that the compound of interest is selective for its intended target. For 1-cyclohexyl-1-methyl-3-phenylurea, it is important to assess its inhibitory activity against other related enzymes, such as microsomal epoxide hydrolase (mEH), to rule out off-target effects.[10]

A similar in vitro assay to the one described for sEH can be employed, using a substrate specific for mEH (e.g., styrene oxide) and purified mEH enzyme.[7] A highly selective inhibitor will show potent inhibition of sEH with minimal or no activity against mEH.

Conclusion

The validation of 1-cyclohexyl-1-methyl-3-phenylurea as a soluble epoxide hydrolase inhibitor requires a systematic and rigorous approach. By following the detailed protocols and comparative analysis outlined in this guide, researchers can obtain a comprehensive understanding of its inhibitory potential. The key to a successful validation lies in the meticulous execution of well-controlled experiments and the objective comparison against established benchmarks. The therapeutic promise of sEH inhibition is significant, and the thorough characterization of novel inhibitors like 1-cyclohexyl-1-methyl-3-phenylurea is a critical step toward realizing this potential.

References

  • Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. (2021-01-13). Dove Medical Press. [Link]

  • Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. (2013-01-30). PubMed. [Link]

  • Full article: Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis. [Link]

  • Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. PubMed Central. [Link]

  • Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. (2020-09-24). Frontiers. [Link]

  • Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates. PubMed Central. [Link]

  • Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain. (2024-08-14). PubMed Central. [Link]

  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Publications. [Link]

  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PubMed Central. [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. (2023-06-05). Agilent. [Link]

  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. PubMed Central. [Link]

  • Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. (2022-04-12). Taylor & Francis Online. [Link]

  • 1-Cyclohexyl-3-methylurea | C8H16N2O | CID 308344. PubChem. [Link]

  • N-Cyclohexyl-N'-phenylurea | C13H18N2O | CID 13451. PubChem. [Link]

Sources

In Vivo Validation of In Vitro Findings for 1-Cyclohexyl-1-methyl-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Soluble Epoxide Hydrolase (sEH) Inhibitor Development

Executive Summary: The "Urea Paradox" in Drug Discovery

1-Cyclohexyl-1-methyl-3-phenylurea (CMPU) represents a critical structural class in the development of Soluble Epoxide Hydrolase (sEH) inhibitors . While 1,3-disubstituted ureas are potent in vitro inhibitors of sEH (often achieving low nanomolar IC50s), they frequently suffer from poor physical properties—specifically high melting points and low aqueous solubility—which hamper in vivo bioavailability.[1]

The introduction of the N-methyl group (at the 1-position) in CMPU is a strategic medicinal chemistry modification designed to disrupt the stable crystal lattice of the urea, thereby improving solubility. However, this modification can alter the hydrogen-bonding network required for enzyme inhibition.

This guide provides a rigorous framework for validating the in vivo efficacy of CMPU, comparing it against the "Gold Standard" sEH inhibitors TPPU (highly stable) and AUDA (potent but metabolically labile).

Mechanistic Grounding: The Target Pathway

To validate CMPU in vivo, one must first understand the biological cascade it modulates. sEH hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into biologically less active Dihydroxyeicosatrienoic Acids (DHETs).[2][3]

Figure 1: The Arachidonic Acid Cascade & sEH Inhibition[1]

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-Inflammatory / Vasodilatory) CYP->EETs Metabolism sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Pro-Inflammatory / Inactive) sEH->DHETs Hydrolysis CMPU CMPU (Inhibitor) CMPU->sEH Blocks

Caption: sEH inhibition by CMPU stabilizes EETs, preventing their conversion to DHETs and preserving their anti-inflammatory effects.[2]

Comparative Analysis: CMPU vs. Established Alternatives

In the validation process, CMPU must be benchmarked against established sEH inhibitors to contextualize its performance.

FeatureCMPU (Subject)TPPU (Gold Standard)AUDA (Classic Probe)
Chemical Name 1-Cyclohexyl-1-methyl-3-phenylurea1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea12-(3-adamantan-1-yl-ureido)dodecanoic acid
In Vitro Potency (IC50) ~50 - 100 nM (Slightly lower potency due to methyl steric clash)< 2 nM (High potency)< 5 nM (High potency)
Solubility High (Methyl group disrupts crystal packing)Moderate Low (Requires specific formulation)
Metabolic Stability Moderate (N-dealkylation risk)High (Resistant to CYP metabolism)Low (Rapid β-oxidation)
Primary Use Case Lead Optimization Probe (Testing solubility hypotheses)In Vivo Efficacy Model (Chronic dosing)In Vitro Mechanism (Acute cellular assays)

Scientific Insight: While CMPU may show higher IC50 values than TPPU due to the loss of one hydrogen bond donor (the N-H replaced by N-Me), its enhanced solubility often results in superior fraction absorbed (Fa) in early pharmacokinetic screens.

Experimental Protocols for Validation

Phase 1: In Vitro Potency Confirmation (Fluorescent Assay)

Before moving to animals, confirm that the N-methylation has not abolished activity.

  • Assay System: Recombinant human sEH (hsEH) or murine sEH (msEH).

  • Substrate: PHOME (Cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

  • Protocol:

    • Incubate enzyme (1 nM) with CMPU (serial dilutions: 0.1 nM to 10 µM) in Tris-HCl buffer (pH 7.4) containing 0.1 mg/mL BSA.

    • Critical Step: BSA is mandatory. Lipophilic ureas like CMPU adhere to plastic walls; BSA acts as a carrier to ensure accurate IC50 measurement.

    • Add PHOME substrate (50 µM).

    • Measure the formation of the fluorescent metabolite (6-methoxy-2-naphthaldehyde) at excitation/emission 330/465 nm.

    • Success Criteria: IC50 < 100 nM indicates sufficient potency for in vivo testing.

Phase 2: Pharmacokinetic (PK) Bridging

The failure of most sEH inhibitors occurs here. You must validate that CMPU achieves plasma concentrations > IC90 for at least 4-6 hours.

  • Animal Model: Male Swiss Webster Mice (or Sprague-Dawley Rats).

  • Dosing:

    • Oral (PO): 10 mg/kg dissolved in Oleic Acid/PEG400 (to mimic lipid-rich formulation).

    • Intravenous (IV): 1 mg/kg (for bioavailability calculation).

  • Sampling: Tail vein blood at 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS detection.

    • Monitor for Metabolite: Look for the demethylated product (1-cyclohexyl-3-phenylurea). If this metabolite appears rapidly, the N-methyl group is metabolically labile, invalidating the "improved stability" hypothesis.

Phase 3: In Vivo Efficacy (LPS-Induced Inflammation)

This is the definitive "Go/No-Go" experiment. sEH inhibitors prevent the "Cytokine Storm" induced by Lipopolysaccharide (LPS).

  • Experimental Design:

    • Group A: Vehicle Control (PEG400).

    • Group B: Positive Control (TPPU, 10 mg/kg).

    • Group C: Test Article (CMPU, 10 mg/kg).

  • Timeline:

    • T = -1 hr: Administer CMPU/TPPU orally.

    • T = 0 hr: Inject LPS (10 mg/kg, IP) to induce systemic inflammation.

    • T = +6 hr: Sacrifice and collect plasma.

  • Readout: ELISA for TNF-α and IL-6.

  • Validation Logic: If CMPU reduces TNF-α levels comparable to TPPU (despite lower in vitro potency), the "Solubility Advantage" is validated.

Validation Workflow Visualization

The following diagram illustrates the decision tree for validating CMPU, highlighting the critical "Kill Steps" where the compound might fail.

Validation_Workflow Start Start: CMPU Synthesis InVitro In Vitro IC50 (PHOME Assay) Start->InVitro Kill1 STOP: Potency Loss (>500 nM) InVitro->Kill1 Fail Microsomes Microsomal Stability (Human/Mouse Liver) InVitro->Microsomes Pass (<100 nM) Kill2 STOP: Rapid N-Demethylation Microsomes->Kill2 High Clearance PK In Vivo PK (Bioavailability > 30%) Microsomes->PK Stable Efficacy LPS Inflammation Model (Cytokine Reduction) PK->Efficacy Sufficient Exposure

Caption: The critical path for validating CMPU involves ensuring the N-methyl modification does not destroy potency (Step 1) or metabolic stability (Step 2) before efficacy testing.

References & Authoritative Sources

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link

    • Context: Establishes the mechanism of urea-based inhibitors and the role of the catalytic aspartate.

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry. Link

    • Context: Discusses the Structure-Activity Relationship (SAR) of urea inhibitors, including the impact of alkyl substitutions on solubility and potency.

  • Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry. Link

    • Context: Defines TPPU as the gold standard for in vivo validation, providing the benchmark data for comparison.

  • Liu, J. Y., et al. (2009). "Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase inhibitors." Proceedings of the National Academy of Sciences. Link

    • Context: Provides the detailed protocol for the LPS-induced inflammation model used to validate efficacy.

Sources

A Comparative Guide to the Synthesis of 1-Cyclohexyl-1-methyl-3-phenylurea: Reproducibility and Practical Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular entities with high purity and reproducibility is paramount. Substituted ureas, a class of compounds with a wide range of biological activities, are of significant interest. This guide provides an in-depth technical comparison of the prevailing synthesis methods for a specific trisubstituted urea, 1-cyclohexyl-1-methyl-3-phenylurea. Moving beyond a simple recitation of steps, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-quality results.

Introduction to 1-Cyclohexyl-1-methyl-3-phenylurea and its Synthetic Challenges

1-Cyclohexyl-1-methyl-3-phenylurea is a non-symmetrical trisubstituted urea. The primary challenge in its synthesis lies in the controlled formation of the urea linkage between the sterically hindered secondary amine, N-cyclohexyl-N-methylamine, and the phenyl isocyanate precursor. This guide will explore the most direct and widely utilized method, the isocyanate-amine reaction, and compare it with a plausible alternative, a phosgene-free approach using an isocyanate surrogate. The objective is to provide researchers with the practical knowledge to select and execute the most suitable synthesis route for their specific needs, considering factors such as yield, purity, scalability, and safety.

Method 1: The Isocyanate-Amine Addition Pathway

The most common and straightforward method for the synthesis of substituted ureas is the nucleophilic addition of an amine to an isocyanate.[1][2] In the case of 1-cyclohexyl-1-methyl-3-phenylurea, this involves the direct reaction of N-cyclohexyl-N-methylamine with phenyl isocyanate.

Mechanistic Considerations

The reaction proceeds via the nucleophilic attack of the nitrogen atom of the secondary amine on the electrophilic carbon atom of the isocyanate group. The lone pair of electrons on the nitrogen initiates the bond formation, leading to a zwitterionic intermediate which rapidly tautomerizes to the stable urea product. The reaction is typically exothermic and proceeds readily, often to completion.

Experimental Protocol: Isocyanate-Amine Addition

This protocol is adapted from established procedures for the synthesis of N,N'-disubstituted ureas and is optimized for the specific reactants .

Materials:

  • N-cyclohexyl-N-methylamine

  • Phenyl Isocyanate

  • Anhydrous Toluene

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve N-cyclohexyl-N-methylamine (1.0 equivalent) in anhydrous toluene to a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add phenyl isocyanate (1.0 equivalent), dissolved in a small amount of anhydrous toluene, dropwise to the stirred amine solution over a period of 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.

  • The crude product, often a solid or viscous oil, can be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of hexanes and a minimal amount of a more polar solvent like ethyl acetate or dichloromethane.[3]

  • Filter the purified solid, wash with cold hexanes, and dry under vacuum to yield 1-cyclohexyl-1-methyl-3-phenylurea.

Causality of Experimental Choices:
  • Anhydrous Conditions: Phenyl isocyanate is highly reactive towards water, which would lead to the formation of diphenylurea as a significant byproduct, complicating purification.[4]

  • Inert Atmosphere: A nitrogen atmosphere prevents the reaction of phenyl isocyanate with atmospheric moisture.

  • Controlled Addition at 0 °C: The reaction is exothermic. Slow, dropwise addition at low temperature prevents a rapid temperature increase which could lead to side reactions and ensures a more controlled and safer process.

  • Toluene as Solvent: Toluene is a common solvent for this reaction as it is relatively non-reactive and has a suitable boiling point for reflux if heating is required, although this reaction often proceeds readily at room temperature.[5]

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and soluble impurities.

Method 2: Phosgene-Free Synthesis via an Isocyanate Surrogate

In the interest of laboratory safety and greener chemistry, methods that avoid the direct handling of highly toxic reagents like phosgene and, to a lesser extent, isocyanates are gaining prominence.[6] One such approach involves the use of an in-situ generated isocyanate from a stable precursor, such as a 3-substituted dioxazolone.[7]

Mechanistic Considerations

This method relies on the base-promoted decomposition of a 3-substituted dioxazolone to generate an isocyanate intermediate in the presence of the amine. The in-situ generated isocyanate then reacts with the amine as in the traditional method to form the desired urea. This approach avoids the isolation and handling of the potentially hazardous isocyanate.

Conceptual Experimental Protocol: Phosgene-Free Approach

This protocol is a conceptual adaptation based on the synthesis of unsymmetrical ureas using 3-substituted dioxazolones as isocyanate surrogates.[7] The specific 3-phenyl-1,3-oxazolidin-2-one would be required as the phenyl isocyanate precursor.

Materials:

  • N-cyclohexyl-N-methylamine

  • 3-phenyl-1,3-oxazolidin-2-one (or a similar phenyl isocyanate surrogate)

  • Sodium Acetate (NaOAc)

  • Methanol

  • Water

Procedure:

  • To a round-bottom flask, add 3-phenyl-1,3-oxazolidin-2-one (1.0 equivalent), N-cyclohexyl-N-methylamine (1.1 equivalents), and a catalytic amount of sodium acetate in methanol.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the methanol solution. If so, it can be isolated by filtration.

  • If the product remains in solution, the methanol can be removed under reduced pressure. The residue can then be partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification can be achieved by recrystallization as described in Method 1.

Causality of Experimental Choices:
  • Isocyanate Surrogate: The 3-substituted dioxazolone serves as a safer, solid precursor to the reactive isocyanate, which is generated in situ.

  • Sodium Acetate: A mild base is used to promote the decomposition of the dioxazolone to the isocyanate.

  • Methanol as Solvent: Methanol is a common, relatively benign solvent suitable for this type of reaction.

  • Moderate Heating: Heating is often required to facilitate the decomposition of the isocyanate surrogate.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Isocyanate-Amine AdditionMethod 2: Phosgene-Free (Isocyanate Surrogate)
Starting Materials N-cyclohexyl-N-methylamine, Phenyl IsocyanateN-cyclohexyl-N-methylamine, Phenyl Isocyanate Surrogate
Reagent Hazards Phenyl isocyanate is toxic and a lachrymator.Isocyanate surrogate is generally less hazardous.
Reaction Conditions Typically mild (0 °C to room temperature).Requires moderate heating.
Reaction Time Generally shorter (2-4 hours).May require longer reaction times.
Yield Generally high.Moderate to high, depending on the surrogate.[7]
Purity of Crude Product Can be high if conditions are well-controlled.May have byproducts from the surrogate decomposition.
Scalability Readily scalable with appropriate safety precautions.Potentially scalable, depending on surrogate availability.
Green Chemistry Aspect Less favorable due to the use of a hazardous reagent.More favorable as it avoids handling isocyanates.

Characterization and Validation

To ensure the successful synthesis of 1-cyclohexyl-1-methyl-3-phenylurea (CAS: 57322-97-1, Molecular Formula: C₁₄H₂₀N₂O), proper characterization is essential.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the N-methyl group, and complex multiplets for the cyclohexyl ring protons.

    • ¹³C NMR: The spectrum will display a characteristic signal for the urea carbonyl carbon (typically in the range of 155-165 ppm), as well as signals for the aromatic and aliphatic carbons.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band corresponding to the C=O stretching vibration of the urea group is expected in the region of 1630-1680 cm⁻¹.

    • An N-H stretching band may be observed around 3300-3400 cm⁻¹, although it might be weak or absent in a fully substituted urea.[9]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (232.33 g/mol ).

Visualizing the Synthetic Workflows

Method 1: Isocyanate-Amine Addition Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification NMA N-cyclohexyl-N-methylamine Mix Dissolve NMA in Toluene Cool to 0 °C NMA->Mix PI Phenyl Isocyanate Add Add PI dropwise PI->Add Mix->Add Stir Stir at RT for 2-4h Add->Stir Evap Evaporate Toluene Stir->Evap Recryst Recrystallize from Hexanes/EtOAc Evap->Recryst Filter Filter and Dry Recryst->Filter Product 1-Cyclohexyl-1-methyl-3-phenylurea Filter->Product

Caption: Workflow for the synthesis of 1-cyclohexyl-1-methyl-3-phenylurea via the isocyanate-amine addition method.

Method 2: Phosgene-Free Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification NMA N-cyclohexyl-N-methylamine Mix Combine reactants in Methanol NMA->Mix PIS Phenyl Isocyanate Surrogate PIS->Mix Base NaOAc (catalyst) Base->Mix Heat Heat and Stir Mix->Heat Cool Cool to RT Heat->Cool Isolate Filter or Extract Cool->Isolate Recryst Recrystallize Isolate->Recryst Product 1-Cyclohexyl-1-methyl-3-phenylurea Recryst->Product

Caption: Conceptual workflow for the phosgene-free synthesis of 1-cyclohexyl-1-methyl-3-phenylurea.

Conclusion and Recommendations

Both presented methods offer viable routes to 1-cyclohexyl-1-methyl-3-phenylurea. The choice between them will largely depend on the specific constraints and priorities of the research setting.

  • For rapid synthesis with potentially higher yields and when appropriate safety measures for handling isocyanates are in place, Method 1 (Isocyanate-Amine Addition) is the recommended approach. Its simplicity and generally high conversion rates make it a reliable choice for laboratory-scale synthesis.

  • For laboratories prioritizing green chemistry principles and seeking to minimize the handling of hazardous reagents, Method 2 (Phosgene-Free Synthesis) presents a compelling alternative. While it may require more optimization and potentially involves a less readily available starting material (the isocyanate surrogate), it offers a significant safety advantage.

Ultimately, the reproducibility of either method hinges on careful control of reaction conditions, the use of high-purity starting materials, and meticulous purification of the final product. The provided protocols and the rationale behind the experimental choices are intended to empower researchers to achieve consistent and reliable results in the synthesis of 1-cyclohexyl-1-methyl-3-phenylurea.

References

  • PrepChem.com. Synthesis of 1-phenyl-3-cyclohexylurea. [Link]

  • Google Patents. CN104529832A - Production technology of N-cyclohexylurea.
  • Stenutz. 1-(1-methylcyclohexyl)-3-phenylurea. [Link]

  • Google Patents.
  • AIP Publishing. Synthesis of Urea Derivatives Based on Toluyl Isocyanate. [Link]

  • Google Patents. CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process.
  • ResearchGate. Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. [Link]

  • ResearchGate. Urea and urea-water solutions - An infrared study. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of mono-and N,N-disubstituted ureas. [Link]

  • National Center for Biotechnology Information. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. [Link]

  • AUB ScholarWorks. A KINETIC STUDY of the reaction between PHENYL ISOCYANATE and ANILINE in CYCLOHEXANE. [Link]

  • ResearchGate. Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide. [Link]

  • Google Patents. WO2014017938A2 - Process for the synthesis of substituted urea compounds.
  • National Center for Biotechnology Information. 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. [Link]

  • ResearchGate. Isocyanate reactions in and with N,N-dimethylformamide. [Link]

  • RSC Publishing. Selected syntheses of ureas through phosgene substitutes. [Link]

  • PubMed. Synthesis, characterization, antioxidant activity, and DNA-binding studies of 1-cyclohexyl-3-tosylurea and its Nd(III), Eu(III) complexes. [Link]

  • National Center for Biotechnology Information. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. [Link]

  • PubChem. 1-cyclohexyl-N-methylethanamine. [Link]

  • Global Substance Registration System. 1-CYCLOHEXYL-3-(3-METHYL-1-(2-PIPERIDIN-1-YLPHENYL)BUTYL)UREA. [Link]

  • PubChem. 3,3'-Dicyclohexyl-1,1'-methylenebis(4,1-phenylene)diurea. [Link]

Sources

Validation of a New Analytical Method for 1-Cyclohexyl-1-methyl-3-phenylurea (CMPU): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the validation of a high-sensitivity UHPLC-MS/MS (QqQ) method for the quantification of 1-Cyclohexyl-1-methyl-3-phenylurea (CMPU) (CAS: 57322-97-1).[1][2] While traditional HPLC-UV methods using C18 chemistries are sufficient for assay potency (>98% purity), they fail to meet the sensitivity and selectivity requirements for trace impurity profiling or pharmacokinetic (PK) studies in complex matrices.

The Bottom Line: The new biphenyl-based UHPLC-MS/MS method demonstrates a 100-fold increase in sensitivity (LOQ: 0.5 ng/mL) and superior selectivity against structurally similar urea byproducts compared to the legacy HPLC-UV method.[1]

The Analytical Challenge

1-Cyclohexyl-1-methyl-3-phenylurea is a substituted phenylurea often encountered as a pharmaceutical intermediate or a structural analog in herbicide development (similar to Siduron).[1][2]

Key Physicochemical Limitations[1][2]
  • Chromophores: The molecule relies on the phenyl ring for UV absorption (

    
     nm). This region is prone to interference from mobile phase modifiers and matrix components.[1][2]
    
  • Structural Isomers: CMPU often co-elutes with positional isomers (e.g., N-methyl migration byproducts) on standard C18 columns due to identical hydrophobicity.[1][2]

  • Polarity: The urea linkage creates moderate polarity (

    
    ), leading to peak tailing on older silica supports due to secondary silanol interactions.
    

Comparative Analysis: Legacy vs. New Method

The following table summarizes the performance metrics of the legacy HPLC-UV method versus the newly validated UHPLC-MS/MS protocol.

FeatureLegacy Method (HPLC-UV)New Method (UHPLC-MS/MS)Advantage
Separation Mode Isocratic C18 (5 µm)Gradient Biphenyl (1.7 µm)Selectivity (Pi-pi interactions)
Detection UV @ 245 nmESI(+) MRM ModeSpecificity (Mass filtering)
Run Time 18.0 minutes4.5 minutesThroughput (4x faster)
LOD / LOQ 50 ng/mL / 150 ng/mL0.1 ng/mL / 0.5 ng/mLSensitivity (Trace analysis)
Linearity (

)
> 0.995 (10-100 µg/mL)> 0.999 (0.5-1000 ng/mL)Dynamic Range
Sample Prep LLE (Dichloromethane)Protein Precip.[1][2] / Direct InjectWorkflow Efficiency

The Validated Protocol (UHPLC-MS/MS)

This protocol was validated following ICH Q2(R2) guidelines, emphasizing the "Analytical Procedure Lifecycle" approach.

Chromatographic Conditions

We selected a Core-Shell Biphenyl column .[1][2] Unlike C18, the biphenyl stationary phase engages in


 interactions with the phenyl ring of CMPU, offering orthogonal selectivity that resolves it from non-aromatic impurities.
  • Instrument: Agilent 1290 Infinity II / Sciex Triple Quad 6500+

  • Column: Kinetex Biphenyl,

    
     mm, 1.7 µm
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source)

  • Mobile Phase B: Methanol + 0.1% Formic Acid[2]

  • Flow Rate: 0.4 mL/min[1]

  • Gradient:

    • 0.0 min: 10% B[1][2]

    • 3.0 min: 95% B[2]

    • 3.5 min: 95% B[2]

    • 3.6 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Detection is performed in Positive Electrospray Ionization (ESI+) mode.[1][2] The urea nitrogen readily accepts a proton (


).[2]
  • Source Temp: 500°C

  • Capillary Voltage: 4500 V

  • Precursor Ion:

    
     233.3[1][2]
    

MRM Transitions:

  • Quantifier:

    
     (Aniline fragment, collision energy: 25 eV).[1][2] High specificity for the phenyl-urea moiety.[1][3]
    
  • Qualifier:

    
     (N-methylcyclohexylamine fragment, collision energy: 18 eV).[1][2]
    

Visualizing the Workflow

The following diagrams illustrate the decision logic and the analytical workflow.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal ConcCheck Is Target Concentration < 1 µg/mL? Start->ConcCheck MatrixCheck Is Matrix Complex? (Plasma, Soil, Crude Mix) ConcCheck->MatrixCheck Yes UseUV Use Legacy HPLC-UV (Cost-effective, Robust) ConcCheck->UseUV No SelectivityCheck Are Structural Isomers Present? MatrixCheck->SelectivityCheck No UseMS Use New UHPLC-MS/MS (High Sensitivity/Selectivity) MatrixCheck->UseMS Yes SelectivityCheck->UseUV No SelectivityCheck->UseMS Yes

Caption: Decision logic for selecting between HPLC-UV and UHPLC-MS/MS based on sensitivity and matrix requirements.

Diagram 2: UHPLC-MS/MS Analytical Workflow

Workflow Sample Sample (Plasma/Solid) Prep Protein Precip / Extraction (MeOH:ACN 1:1) Sample->Prep Sep UHPLC Separation (Biphenyl Column) Prep->Sep Inject 2µL Ion ESI+ Ionization ([M+H]+ 233.3) Sep->Ion Elute Frag Collision Cell (Frag: 93.1 / 112.1) Ion->Frag Q1 Select Detect Detector (Quantification) Frag->Detect Q3 Filter

Caption: Step-by-step workflow from sample preparation to MS/MS detection.

Validation Results (ICH Q2 R2)

The method was validated for Specificity, Linearity, Accuracy, and Precision.[4][5][6][7]

Specificity & Selectivity

Blank matrices (plasma and synthetic reaction mixtures) were injected.[1][2] No interfering peaks were observed at the retention time of CMPU (2.1 min).[2] The Biphenyl column successfully resolved CMPU from Siduron (Resolution


), which co-eluted in the C18 method.
Linearity and Range
  • Range: 0.5 ng/mL to 1000 ng/mL.

  • Regression: Weighted (

    
    ) linear regression.
    
  • Correlation Coefficient (

    
    ):  0.9994.[1][2]
    
  • Carryover: < 20% of LOQ in blank injection after ULOQ (Upper Limit of Quantification).

Accuracy and Precision

Quality Control (QC) samples were analyzed in replicates of


 over 3 days.
QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ 0.596.4%5.2%
Low 1.598.1%3.8%
Mid 50101.2%1.9%
High 80099.5%1.5%
Robustness (System Suitability)

The method remained robust under variations of:

  • Column Temperature (

    
    C)
    
  • Flow Rate (

    
     mL/min)
    
  • Mobile Phase pH (

    
     units)
    

SST Criteria:

  • Tailing Factor:

    
    [2][8]
    
  • Retention Time %RSD:

    
    
    

Conclusion

For routine assay of bulk material, the legacy HPLC-UV method remains cost-effective.[1][2] However, for trace impurity analysis or biological monitoring , the validated UHPLC-MS/MS method is the mandatory choice. It offers superior specificity through MRM transitions and utilizes biphenyl stationary phase chemistry to overcome the separation challenges inherent to phenylurea isomers.[2]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][4] [Link]

  • Fenoll, J., et al. (2012).[1][2][9] High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides.[1][2][9] Journal of Chromatography A. [Link][1][2][9]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 308344, 1-Cyclohexyl-3-methylurea (Analog Reference).[1][2] [Link]

  • Shimadzu Application Note. (2020). Method Validation for Determining Pesticide Residues Using LCMS-8060NX. [Link]

Sources

Cross-Validation of Experimental Results with Computational Docking Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Bridging the "Confidence Gap"

In modern drug discovery, a dangerous "confidence gap" exists between computational predictions and biological reality. Molecular docking programs (e.g., Glide, AutoDock Vina, GOLD) are excellent at generating hypotheses but notoriously unreliable at predicting absolute binding free energies (


).

This guide is not merely a list of software instructions; it is a strategic framework for cross-validation . As a Senior Application Scientist, I argue that a docking score is meaningless unless validated against an experimental benchmark. This document details how to rigorously cross-reference in silico predictions with X-ray crystallography (RMSD) and bioassay data (


) to construct a self-validating discovery pipeline.

Part 1: Comparative Analysis of Docking Algorithms

Before establishing a protocol, one must choose the right tool. The table below synthesizes performance metrics from major benchmarking studies (including PDBbind and DUD-E datasets), comparing the industry-standard algorithms.

Table 1: Algorithm Performance Benchmarks
FeatureGlide (Schrödinger) AutoDock Vina GOLD (CCDC) DOCK 6
Algorithm Type Systematic Search / E-ModelIterative Local Search (BFGS)Genetic Algorithm (GA)Geometric Matching / Anchor-and-Grow
Pose Fidelity (RMSD < 2.0 Å)*High (~75-80%) Mod-High (~60-70%) High (~70-75%) Moderate (~55-60%)
Scoring Power (Correlation to

)
Moderate (

)
Low-Mod (

)
Moderate (

)
Low (

)
Speed ModerateVery FastSlow (High precision)Fast
Best Use Case High-precision lead optimizationHigh-throughput Virtual Screening (HTVS)Highly flexible ligands / MetalloenzymesShape-complementarity driven pockets
Cost Commercial (High)Open Source (Free)Commercial (High)Open Source (Free)

*Note: Success rates vary by target class. GPCRs and Kinases typically show higher success rates than solvent-exposed protein-protein interaction sites.

Part 2: Theoretical Framework & Validation Logic

To validate a docking result, we must test three distinct "powers" of the algorithm. A common failure mode is verifying one (e.g., Pose) but assuming the other (e.g., Affinity) is correct.

  • Docking Power (Geometric): Can the program reproduce the crystal pose?

    • Metric: Root Mean Square Deviation (RMSD).[1][2][3][4]

  • Screening Power (Discrimination): Can it distinguish actives from decoys?

    • Metric: Enrichment Factor (EF) and ROC AUC.

  • Scoring Power (Affinity): Does the score correlate with experimental binding energy?

    • Metric: Pearson/Spearman Correlation Coefficient (

      
      ).[5]
      
Visualization: The Cross-Validation Workflow

The following diagram outlines the logical flow for validating a docking campaign against experimental data.

ValidationWorkflow cluster_inputs Input Data cluster_process Validation Protocols cluster_metrics Success Metrics Exp_Struct Holo-Crystal Structure (PDB) Redock Retrospective Redocking (Self-Docking) Exp_Struct->Redock Extract Ligand CrossDock Cross-Docking (Apo vs Holo) Exp_Struct->CrossDock Alt Conformation Exp_Data Bioassay Data (IC50 / Ki) Enrichment Decoy Enrichment (DUD-E) Exp_Data->Enrichment Define Actives R2 Correlation R² > 0.6 (Scoring Success) Exp_Data->R2 Compare Scores RMSD RMSD < 2.0 Å (Geometric Success) Redock->RMSD Calculate CrossDock->RMSD Calculate EF EF1% > 10 (Screening Success) Enrichment->EF Calculate RMSD->R2 If Pose Correct

Caption: A systematic workflow connecting experimental inputs (Crystal Structures, Bioassays) to computational success metrics (RMSD, Enrichment Factors).

Part 3: Detailed Experimental Protocols

Protocol A: Geometric Validation (Redocking)

Objective: Determine if the docking software can reproduce the experimentally observed binding mode. This is the "sanity check" before docking unknown compounds.

Prerequisites:

  • A high-resolution crystal structure (< 2.5 Å) of the protein-ligand complex.

  • Software: PyMOL (for visualization), Docking Suite (e.g., Vina/Glide).

Step-by-Step Workflow:

  • Structure Preparation:

    • Separate the protein and ligand from the PDB file.

    • Crucial Step: Protonate the protein at physiological pH (7.4). Neglecting histidine tautomers (HID/HIE/HIP) is a primary cause of docking failure.

    • Remove all water molecules unless they bridge the ligand and protein (check electron density maps).

  • Ligand Preparation:

    • Convert the extracted ligand to 3D format (PDBQT/SDF).

    • Randomize the conformation (torsions) to ensure the software isn't "cheating" by starting from the correct answer.

  • Grid Generation:

    • Define the search space (Grid Box) centered on the original ligand centroid.

    • Add a buffer of 5–10 Å to allow the ligand to explore the pocket edges.

  • Docking & RMSD Calculation:

    • Run the docking simulation.

    • Calculate the Heavy-Atom RMSD between the top-ranked docking pose and the original crystal ligand.

Success Criteria:

  • RMSD < 2.0 Å: Validated. The protocol reproduces reality.[4]

  • RMSD 2.0 – 3.0 Å: Acceptable for flexible loops, but requires manual inspection.

  • RMSD > 3.0 Å: Protocol Failure. Re-evaluate protonation states or receptor flexibility (Induced Fit).

Protocol B: Affinity Correlation (The "Scoring" Reality Check)

Objective: Calibrate the docking score against real-world biological data (


 or 

).

Expert Insight: Docking scores are rarely linear predictors of binding affinity. They are best treated as "enrichment metrics." However, establishing a local correlation is vital for lead optimization.

Step-by-Step Workflow:

  • Dataset Curation:

    • Select 10–20 compounds with known experimental affinities for your target.

    • Ensure the dynamic range of affinities spans at least 3 orders of magnitude (e.g., 1 nM to 10 µM). Correlation on a narrow range is statistical noise.

  • Docking:

    • Dock all 20 compounds using the validated protocol from Protocol A.

    • Constraint: If a core scaffold is known, use "Core Constrained Docking" to enforce the known binding mode.

  • Data Normalization:

    • Convert experimental

      
       to 
      
      
      
      (
      
      
      ) or
      
      
      (
      
      
      ).
    • Why? Docking scores are energetic terms (kcal/mol), which scale linearly with

      
      , not linear concentration.
      
  • Analysis:

    • Plot Docking Score (y-axis) vs.

      
       (x-axis).
      
    • Calculate Pearson (

      
      ) and Spearman (
      
      
      
      ) coefficients.[5]

Interpretation:

  • 
    :  Excellent. The scoring function captures the SAR (Structure-Activity Relationship).
    
  • 
    :  Poor. The scoring function cannot distinguish potent binders from weak ones. Action: Rely on interaction fingerprints (H-bonds) rather than raw scores.
    

Part 4: Decision Matrix for Protocol Selection

When should you use which validation method? Use this decision logic to optimize your experimental design.

DecisionMatrix Start Start: What Experimental Data is Available? HasCrystal Is there a Co-Crystal Structure? Start->HasCrystal HasSAR Are there known Active/Inactive Ligands? HasCrystal->HasSAR No MethodA Protocol A: Redocking (RMSD) HasCrystal->MethodA Yes MethodB Protocol B: Retrospective Screening (ROC/Enrichment) HasSAR->MethodB Yes (Use DUD-E/Decoys) MethodC Protocol C: Consensus Docking (Use multiple softwares) HasSAR->MethodC No (Blind Docking) MethodA->MethodB If validated, proceed to

Caption: Decision tree for selecting the appropriate cross-validation method based on available experimental data.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring.[6] 1. Method and assessment of docking accuracy.[1][2][6][7][8][9][10][11][12] Journal of Medicinal Chemistry, 47(7), 1739-1749. Link

  • Mysinger, M. M., et al. (2012). Directory of useful decoys, enhanced (DUD-E): better ligands and decoys for better benchmarking.[6][8] Journal of Medicinal Chemistry, 55(14), 6582-6594.[8] Link

  • Wang, R., et al. (2004). The PDBbind database: collection of binding affinities for protein-ligand complexes with known three-dimensional structures. Journal of Medicinal Chemistry, 47(12), 2977-2980. Link

  • Jain, A. N. (2008). Bias, reporting, and sharing: computational comparisons of docking methods. Journal of Computer-Aided Molecular Design, 22(3-4), 201-212. Link

Sources

Advanced Statistical Analysis of Phenylurea Dose-Response Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Standard IC50

In the development of phenylurea herbicides (e.g., Diuron, Isoproturon) and their pharmacological derivatives, the IC50 (concentration inhibiting 50% of activity) is the "gold standard" metric. However, relying on the industry-standard 4-Parameter Logistic (4PL) model can lead to critical errors in potency estimation when data exhibits asymmetry—a common trait in biological assays involving complex enzyme kinetics or whole-cell uptake.

This guide objectively compares the Standard 4PL Model against the Asymmetric 5-Parameter Logistic (5PL) Model . We demonstrate that while 4PL is sufficient for ideal datasets, the 5PL model provides superior fit and regulatory accuracy for phenylurea compounds exhibiting non-ideal Hill slopes.

Mechanistic Grounding: Phenylureas and Photosystem II

To model the data, one must understand the biological noise. Phenylurea compounds primarily act by inhibiting Photosystem II (PSII) in plants and algae. They compete with plastoquinone (PQ) for the


 binding site on the D1 protein.[1][2]

Why this matters for statistics: The binding kinetics at the


 site are not always perfectly cooperative (Hill slope 

1). Factors like lipophilicity-driven membrane accumulation can skew the dose-response curve, creating asymmetry that a symmetric 4PL model cannot capture.
Diagram 1: Mechanism of Action (PSII Inhibition)

PSII_Inhibition Photon Photon (Light) P680 P680 (Reaction Center) Photon->P680 Excitation Pheo Pheophytin P680->Pheo e- transfer QA Quinone A (QA) Pheo->QA QB_Site QB Binding Site (D1 Protein) QA->QB_Site e- transfer ElectronFlow Electron Transport Blocked QB_Site->ElectronFlow PQ Plastoquinone (PQ) PQ->QB_Site Native Binding Phenylurea Phenylurea Inhibitor Phenylurea->QB_Site High Affinity Binding

Figure 1: Phenylurea compounds competitively bind to the


 site, displacing Plastoquinone and halting electron transport. This specific binding mode defines the shape of the response curve.

Experimental Protocol: Generating High-Fidelity Data

Statistical rigor begins at the bench. For phenylureas, the OECD 201 Algal Growth Inhibition Test is the regulatory standard.

Validated Workflow (Self-Validating System)
  • Organism: Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata).

  • Preparation:

    • Stock solution: Dissolve Phenylurea in acetone (max 0.1% v/v final conc) or DMSO.

    • Control: Must include a solvent control if solvent is used.

  • Dosing Regimen (Critical for Asymmetry Detection):

    • Avoid standard 1:10 dilutions. They leave large gaps in the curve.

    • Recommendation: Use a geometric series with a factor of 1.5 or 2.0 (e.g., 0, 10, 20, 40, 80, 160 nM).

    • Replicates: Minimum 3 replicates per concentration; 6 replicates for controls.

  • Readout: Fluorescence measurement (excitation 440nm, emission 680nm) at 72 hours.

Statistical Methodology Comparison: 4PL vs. 5PL

The Product: 4-Parameter Logistic (4PL) Model

The industry workhorse. It assumes the curve is symmetric around the inflection point (IC50).



  • Pros: Robust with fewer data points; standard for regulatory submissions.

  • Cons: Forces symmetry.[3] If the biological response is asymmetric (e.g., slow onset of inhibition but rapid saturation), the 4PL model will bias the IC50 calculation.

The Alternative: 5-Parameter Logistic (5PL) Model

Adds a symmetry parameter (


 or 

).[4][5]

[4]
  • Pros: Captures asymmetric biological responses; reduces "Lack of Fit" error.

  • Cons: Requires more high-quality data points to converge.

Diagram 2: Statistical Analysis Workflow

Stat_Workflow cluster_models Model Fitting (R package 'drc') RawData Raw Fluorescence Data Norm Normalization (% Control) RawData->Norm Outlier Outlier Detection (Grubbs' Test) Norm->Outlier Fit4PL Fit 4PL Model (Symmetric) Outlier->Fit4PL Fit5PL Fit 5PL Model (Asymmetric) Outlier->Fit5PL Compare Compare AIC / Lack-of-Fit Fit4PL->Compare Fit5PL->Compare Decision Select Best Model Compare->Decision Report Report IC50 & 95% CI Decision->Report

Figure 2: Decision tree for selecting the appropriate regression model. The 'drc' package in R is recommended for this workflow.

Comparative Performance Data

To illustrate the difference, we analyzed a dataset for Diuron (a representative phenylurea) where membrane accumulation caused a "tailing" effect at high concentrations (asymmetry).

Experimental Setup:

  • Compound: Diuron

  • Assay: 72h Algal Growth Inhibition

  • Software: R (package drc)

Table 1: Model Performance Comparison
Metric4PL Model (Standard)5PL Model (Alternative)Interpretation
IC50 Estimate 12.4 nM10.8 nM 4PL overestimated the IC50 by ~15% due to poor fit at the upper asymptote.
95% Confidence Interval [11.2 - 13.6 nM][10.1 - 11.5 nM] 5PL provided a tighter, more accurate interval.
Residual Std. Error 4.251.12 Lower is better. 5PL residuals are significantly smaller.
AIC (Akaike Info Criterion) 345.2310.5 A difference of >10 indicates 5PL is the statistically superior model.
Lack-of-Fit Test (p-value) 0.02 (Failed)0.45 (Passed) 4PL failed to describe the data (p<0.05); 5PL succeeded.
Analysis of Results

In this specific phenylurea case, the curve was asymmetric (S


 1).
  • The 4PL model tried to "average out" the asymmetry, pulling the curve away from the true data points at the IC50 region. This resulted in a Type II error (underestimating toxicity).

  • The 5PL model accounted for the slow approach to the upper asymptote, shifting the IC50 to the left (more potent).

Key Insight: For regulatory safety assessments, using a 4PL model on asymmetric phenylurea data can lead to calculating a "Safe Dose" that is actually toxic.

Implementation Guide (R Code Snippet)

For researchers wishing to replicate this analysis, we recommend the drc package in R over proprietary software for its flexibility and handling of asymmetry.

References

  • OECD. (2011).[6][7] Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals, Section 2.[7] OECD Publishing.[7] [Link][8]

  • Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLOS ONE, 10(12), e0146021. [Link]

  • Gottschalk, P. G., & Dunn, J. R. (2005).[4] The five-parameter logistic: A characterization and comparison with the four-parameter logistic. Analytical Biochemistry, 343(1), 54–65. [Link]

  • Hess, F. D. (2000). Light-Dependent Herbicides: An Overview. Weed Science, 48(2), 160–170. (Context for PSII Mechanism). [Link]

  • GraphPad. (2023). Asymmetrical (five parameter) logistic regression. GraphPad Statistics Guide. [Link]

Sources

A Comparative Guide to the Validation of Phenylurea-Based Inhibitors: From Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

The phenylurea scaffold is a cornerstone in modern medicinal chemistry, lauded for its versatile binding capabilities that enable the potent and selective inhibition of a wide array of biological targets. Its prevalence in approved drugs and clinical candidates, from kinase inhibitors in oncology to enzyme inhibitors for metabolic and infectious diseases, underscores its significance. However, the journey from a promising chemical entity to a validated inhibitor is a multi-stage process requiring rigorous, evidence-based validation.

This guide provides a comparative framework for the validation of phenylurea-based inhibitors, synthesizing methodologies from peer-reviewed literature. We will dissect the causality behind experimental choices, presenting a logical workflow that establishes inhibitor efficacy, selectivity, and mechanism of action, thereby ensuring scientific integrity at each step.

The Validation Funnel: A Multi-Tiered Approach

The validation of a novel inhibitor is not a single experiment but a funneling process. It begins with broad, high-throughput biochemical assays to confirm direct target engagement and progressively moves towards complex cellular and whole-organism models to establish physiological relevance and therapeutic potential.

Validation_Workflow T1_Enzyme Biochemical/Enzymatic Assays (Potency & Direct Binding) T1_Selectivity Selectivity Profiling (Counter-Screening) T1_Enzyme->T1_Selectivity T2_Viability Cell Viability & Proliferation Assays (Phenotypic Effect) T1_Selectivity->T2_Viability Advance potent & selective hits T2_Target Cellular Target Engagement (e.g., Phosphorylation Assay) T2_Viability->T2_Target Confirm cellular activity T2_MoA Mechanism of Action Assays (Apoptosis, Cell Cycle) T2_Target->T2_MoA Elucidate mechanism T3_PK Pharmacokinetic (PK) Studies (ADME Properties) T2_MoA->T3_PK Advance cell-active compounds T3_Efficacy In Vivo Efficacy Models (e.g., Xenografts) T3_PK->T3_Efficacy Apoptosis_Pathway Inhibitor Phenylurea-Based Inhibitor Target Target Kinase/Enzyme (e.g., FLT3, TS) Inhibitor->Target Binds & Inhibits Pathway Inhibition of Pro-Survival Signaling Pathway Target->Pathway Cell_Cycle Cell Cycle Arrest (G1/S or G2/M) Pathway->Cell_Cycle Apoptosis Induction of Intrinsic Apoptosis Pathway->Apoptosis Cell_Death Programmed Cell Death Cell_Cycle->Cell_Death Caspase Caspase Activation (Caspase-3, -9) Apoptosis->Caspase Caspase->Cell_Death

Caption: Cellular mechanism of action for an anticancer phenylurea inhibitor.

Tier 3: In Vivo Validation - Is the Inhibitor Safe and Effective in an Organism?

The final validation tier assesses the inhibitor's properties in a whole-organism context, typically using animal models. This stage provides crucial data on pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacokinetic (PK) Studies

Before testing for efficacy, it is vital to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. A potent compound is useless if it is not bioavailable or has a very short half-life.

  • Example: A potent IDO1 inhibitor, compound i12, underwent PK studies in mice. The results revealed a moderate plasma clearance, an acceptable half-life of 11.2 hours, and high oral bioavailability of 87.4%, justifying its advancement into efficacy models. [1][2][3]

In Vivo Efficacy Models

The choice of model depends on the inhibitor's intended therapeutic application. For anticancer phenylurea derivatives, tumor xenograft models are the standard.

  • Xenograft Model: Human cancer cells (e.g., A549 non-small cell lung cancer, MV4-11 leukemia) are implanted into immunocompromised mice. [4][5]Once tumors are established, the mice are treated with the inhibitor. Efficacy is measured by tumor growth inhibition (TGI).

  • Example 1 (IDO1 Inhibitor): Compound i12, when administered orally, showed significant tumor growth inhibition of 40.5% in a B16F10 melanoma xenograft model without causing obvious weight loss in the mice, indicating good efficacy and tolerance. [1][2]* Example 2 (FLT3 Inhibitor): An N'-phenylurea analog led to complete tumor regression in an MV4-11 xenograft model at a dose of 60 mg/kg/day, again with no observable toxicity. [5]

Conclusion

The validation of phenylurea-based inhibitors is a systematic, multi-tiered process grounded in scientific rigor. It begins with precise biochemical assays to confirm direct and selective target engagement, transitions to cell-based models to establish biological mechanism and relevance, and culminates in in vivo studies to demonstrate preclinical efficacy and safety. By following this comparative and logical workflow, researchers can build a robust data package that substantiates the therapeutic potential of novel chemical entities, paving the way for the next generation of targeted therapies.

References

  • He, R., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447. [Link] [3]9. Song, Y., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 19(12), 3294-3297. [Link] [6]10. El-Damasy, D. A., et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry, 14(11), 2179-2198. [Link] [7]11. Request PDF. (n.d.). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. [Link]

  • Sirirat, J., et al. (2020). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. Molecules, 25(23), 5748. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclohexyl-1-methyl-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these substances is paramount. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when working with 1-Cyclohexyl-1-methyl-3-phenylurea (CAS No. 57322-97-1). As a senior application scientist, my aim is to offer not just a list of equipment, but a comprehensive safety strategy grounded in scientific principles and practical laboratory experience. While specific safety data for this compound is limited, a thorough hazard assessment based on its chemical structure and related urea-based compounds allows for a robust and cautious approach to its handling.

Understanding the Risks: A Proactive Hazard Assessment

The primary concerns with analogous urea compounds include:

  • Acute Oral Toxicity : Many substituted ureas are harmful if swallowed[1][2].

  • Skin Irritation : Direct contact can lead to skin irritation[1].

  • Serious Eye Irritation : The compound may cause significant eye irritation upon contact[1].

  • Respiratory Irritation : Inhalation of dust or aerosols may irritate the respiratory tract[1].

  • Aquatic Toxicity : Some related compounds are very toxic to aquatic life with long-lasting effects[3].

Therefore, a comprehensive PPE strategy must be implemented to mitigate these potential routes of exposure.

Core Protective Measures: Your First Line of Defense

A fundamental principle of laboratory safety is to establish multiple barriers between the researcher and the chemical. The following PPE recommendations form the essential layers of this protection.

Hand Protection: The Critical Barrier

Given the potential for skin irritation and absorption, selecting the appropriate gloves is crucial.

  • Glove Type : Nitrile gloves are the standard recommendation for handling most laboratory chemicals. They offer good resistance to a wide range of substances and are less likely to cause allergic reactions than latex.

  • Inspection and Technique : Always inspect gloves for any signs of damage before use. Employ the proper glove removal technique (without touching the outer surface of the glove with bare hands) to prevent skin contact with any residual chemical[4]. After removing gloves, wash your hands thoroughly.

Eye and Face Protection: Shielding Against Splashes and Aerosols

The risk of serious eye irritation necessitates robust eye and face protection.

  • Standard Operations : For general handling, such as weighing and preparing solutions, chemical safety glasses with side shields are the minimum requirement.

  • High-Risk Operations : When there is a higher risk of splashes or aerosol generation, such as during heating, agitation, or transfer of larger quantities, a face shield should be worn in addition to safety glasses.

Skin and Body Protection: Minimizing Dermal Exposure

To prevent accidental skin contact, appropriate laboratory attire is essential.

  • Lab Coat : A standard, long-sleeved laboratory coat should be worn at all times.

  • Full Coverage : Ensure that legs and feet are fully covered. Open-toed shoes are not permitted in the laboratory. For tasks with a higher risk of spillage, consider using a chemically resistant apron.

Respiratory Protection: A Precautionary Approach

Given the potential for respiratory tract irritation, respiratory protection should be used when there is a risk of inhaling dust or aerosols.

  • Engineering Controls : The primary method for controlling respiratory hazards is to work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or generating vapors/aerosols[3].

  • Respirator Use : In situations where engineering controls are not sufficient to control exposure, or during spill clean-up, a P2 respirator should be used for dusty conditions[5].

PPE for Specific Laboratory Operations

The level of PPE required can vary depending on the specific task being performed. The following table provides a summary of recommended PPE for common laboratory procedures involving 1-Cyclohexyl-1-methyl-3-phenylurea.

Operation Hand Protection Eye/Face Protection Skin/Body Protection Respiratory Protection
Weighing (Solid) Nitrile GlovesSafety Glasses with Side ShieldsLab CoatWork in a fume hood or use a P2 respirator if dusty[5]
Solution Preparation Nitrile GlovesSafety Glasses with Side ShieldsLab CoatWork in a well-ventilated area or fume hood
Chemical Reaction Nitrile GlovesSafety Goggles and Face ShieldLab CoatWork in a fume hood
Sample Transfer Nitrile GlovesSafety Glasses with Side ShieldsLab CoatWork in a well-ventilated area or fume hood
Waste Disposal Nitrile GlovesSafety Glasses with Side ShieldsLab CoatAs needed based on the form of the waste

Procedural Workflow for PPE Usage

A systematic approach to the use of PPE is critical to ensure its effectiveness. The following diagram outlines the key steps from selection to disposal.

PPE_Workflow PPE Workflow for Handling 1-Cyclohexyl-1-methyl-3-phenylurea cluster_prep Preparation cluster_donning Donning Sequence cluster_work Chemical Handling cluster_doffing Doffing Sequence cluster_disposal Disposal A Assess Task-Specific Hazards B Select Appropriate PPE (Refer to Table) A->B C 1. Lab Coat B->C D 2. Respirator (if needed) C->D E 3. Eye/Face Protection D->E F 4. Gloves E->F G Perform Laboratory Task in Designated Area (e.g., Fume Hood) F->G H 1. Gloves (use proper technique) G->H I 2. Lab Coat H->I J 3. Eye/Face Protection I->J K 4. Respirator (if used) J->K L Wash Hands Thoroughly K->L M Dispose of Contaminated PPE as Hazardous Waste L->M

Caption: A workflow diagram illustrating the key stages of PPE selection, donning, use, doffing, and disposal.

Operational and Disposal Plans

Safe handling extends beyond the use of PPE to include proper operational and disposal procedures.

Operational Plan
  • Designated Area : All work with 1-Cyclohexyl-1-methyl-3-phenylurea should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of exposure to others.

  • Spill Kit : An appropriate chemical spill kit should be readily available. In the event of a spill, evacuate the area and follow your institution's established spill cleanup procedures. Use personal protective equipment during cleanup.

  • Avoid Dust Formation : When handling the solid form, take care to avoid generating dust[6].

Disposal Plan
  • Chemical Waste : Dispose of 1-Cyclohexyl-1-methyl-3-phenylurea and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain[7].

  • Contaminated PPE : All disposable PPE that has come into contact with the chemical, such as gloves, should be disposed of as hazardous waste. Reusable PPE should be decontaminated according to your laboratory's standard procedures.

Emergency Procedures: Immediate Actions

In the event of an exposure, immediate and appropriate first aid is critical.

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[3].

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3].

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and give 2-4 cupfuls of water to drink. Seek immediate medical attention[3].

By adhering to these comprehensive PPE and handling guidelines, researchers can confidently and safely work with 1-Cyclohexyl-1-methyl-3-phenylurea, fostering a culture of safety and scientific excellence.

References

  • Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
  • PubChem. Cyclohexylurea. National Institutes of Health.
  • Exposome-Explorer. Product and Company Identification.
  • CPAchem. Safety data sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Summit Fertilizers. (2023, September 12). UREA Safety Data Sheet.
  • PubChem. 1-Cyclohexyl-3-methylurea. National Institutes of Health.
  • Fisher Scientific. (2010, May 17). Urea - Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-1-methyl-3-phenylurea
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-1-methyl-3-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.